4-(Chlorosulfonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511364. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSSXYPZOFISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064960 | |
| Record name | Benzoic acid, 4-(chlorosulfonyl)- | |
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Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-89-9 | |
| Record name | 4-(Chlorosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10130-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(Chlorosulfonyl)benzoic acid | |
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| Record name | 10130-89-9 | |
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| Record name | Benzoic acid, 4-(chlorosulfonyl)- | |
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| Record name | Benzoic acid, 4-(chlorosulfonyl)- | |
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| Record name | 4-(chlorosulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-(CHLOROSULFONYL)BENZOIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Chlorosulfonyl)benzoic acid (CAS No. 10130-89-9), a versatile bifunctional reagent crucial in synthetic chemistry and drug development. This document details its physicochemical properties, provides validated synthesis protocols, and explores its applications as a key intermediate. Special emphasis is placed on its role in the synthesis of sulfonamides and sulfonate esters, foundational scaffolds in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and pharmaceutical sciences.
Chemical Identity and Properties
This compound is an organic compound featuring both a carboxylic acid and a sulfonyl chloride functional group. This dual reactivity makes it a valuable building block for a wide range of chemical transformations.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 10130-89-9[1][2][3][4][5] |
| Molecular Formula | C₇H₅ClO₄S[1][2] |
| Molecular Weight | 220.63 g/mol [1][2] |
| IUPAC Name | This compound |
| Synonyms | 4-Carboxybenzenesulfonyl chloride, p-(Chlorosulfonyl)benzoic acid, p-Carboxybenzenesulfonyl chloride[3] |
| InChI Key | PTCSSXYPZOFISK-UHFFFAOYSA-N[5] |
| SMILES | OC(=O)c1ccc(cc1)S(Cl)(=O)=O[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Form | Off-white to beige powder | [3] |
| Melting Point | 230-235 °C | [1][5] |
| Boiling Point (Predicted) | 379.1 ± 25.0 °C | [1] |
| Density (Estimate) | 1.5116 g/cm³ | [1] |
| Solubility | Soluble in DMSO, Methanol. Reacts with water. | [1][3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Table 3: Spectral Data for this compound
| Spectrum Type | Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H)[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.6 (s, 1H, COOH), 8.1 (d, 2H), 7.9 (d, 2H) |
| Mass Spectrometry (MS) | m/z: 220/222 ([M]⁺), 185 ([M-Cl]⁺), 121 ([M-SO₂Cl]⁺)[2] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are outlined below. The first involves the oxidation of a methyl group followed by chlorosulfonation, while the second employs direct chlorosulfonation of a pre-formed sulfonate.
References
4-(Chlorosulfonyl)benzoic acid chemical structure and IUPAC name
An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid
Introduction
This compound is a bifunctional organic compound that serves as a crucial intermediate in organic synthesis. Its structure incorporates both a carboxylic acid and a highly reactive chlorosulfonyl group, making it a versatile building block for the synthesis of various pharmaceuticals, polymers, and specialty chemicals.[1] The presence of these two functional groups allows for sequential or selective reactions, providing a route to complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions for researchers and professionals in drug development and chemical sciences.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to by several synonyms, including p-(chlorosulfonyl)benzoic acid, 4-carboxybenzenesulfonyl chloride, and p-carboxybenzenesulfonyl chloride.[1][2] The core of the molecule is a benzene (B151609) ring substituted at positions 1 and 4 with a carboxylic acid group (-COOH) and a chlorosulfonyl group (-SO₂Cl), respectively.[1]
Key Identifiers:
-
CAS Number: 10130-89-9[3]
-
SMILES: OC(=O)c1ccc(cc1)S(Cl)(=O)=O[6]
-
InChI Key: PTCSSXYPZOFISK-UHFFFAOYSA-N[5]
Physicochemical Properties
This compound is an off-white to beige powder at room temperature.[3] It is sensitive to moisture and reacts with water.[2] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Melting Point | 230-235 °C | [3][7] |
| Boiling Point | 379.1 ± 25.0 °C (Predicted) | [3] |
| Density | 1.5116 g/cm³ (Estimate) | [3] |
| Assay | ≥96% | [5] |
| Solubility | Soluble in DMSO and Methanol. Reacts with water. | [2][3] |
Chemical Reactivity and Applications
The chemical behavior of this compound is dominated by the high electrophilicity of the sulfur atom in the chlorosulfonyl group.[1] This makes it an excellent substrate for nucleophilic substitution reactions, often proceeding with high chemoselectivity while leaving the less reactive carboxylic acid group intact.
-
Synthesis of Sulfonamides: The compound readily reacts with primary and secondary amines to form sulfonamide linkages. For example, its reaction with aniline (B41778) in a solvent like pyridine (B92270) produces 4-(N-phenylsulfamoyl)benzoic acid.[1] This reaction is fundamental in medicinal chemistry for creating new therapeutic agents.
-
Synthesis of Sulfonic Esters: In the presence of a base, it reacts with alcohols to yield sulfonic esters (sulfonates).[1] This derivatization is useful for modifying the properties of molecules containing hydroxyl groups.
-
Applications: It has been utilized as a key reagent in the preparation of polymer-bound transfer hydrogenation catalysts and for the sulfonation of γ-cyclodextrin.[3] It was also used to synthesize 4-(carboxymethyl-sulfamoyl)-benzoyladenosine.[3]
The general reactivity of the chlorosulfonyl group is illustrated in the diagram below.
Caption: Key reactions of this compound with nucleophiles.
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been documented. The choice of method often depends on the available starting materials and desired scale.
Method 1: From p-Toluenesulfonic Acid
This two-step procedure involves the oxidation of p-toluenesulfonic acid followed by chlorination of the resulting sulfonate salt.[3][7]
Step 1: Oxidation to Potassium 4-Carboxybenzenesulfonate
-
Prepare a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (B78521) (KOH, 0.68 g, 12 mmol) in 15 mL of water.[7]
-
Heat the solution to 80 °C.[7]
-
Slowly add a solution of potassium permanganate (B83412) (KMnO₄, 1.6 g) in 13 mL of water dropwise to the heated solution.[7]
-
After the reaction is complete, pour the mixture into 20 mL of ethanol (B145695) (EtOH) and filter the precipitate.[7]
-
Concentrate the filtrate to yield potassium 4-carboxybenzenesulfonate (1.2 g), which can be used directly in the next step.[7]
Step 2: Chlorination to this compound
-
At room temperature, slowly add chlorosulfonic acid (4 mL) dropwise to a stirring solution of potassium 4-carboxybenzenesulfonate (1.2 g).[3][7]
-
Pour the mixture into crushed ice to precipitate the product.[3][7]
-
Collect the solid product by filtration and wash with water to yield this compound as a white solid (0.22 g, 20% yield).[3][7] The reported melting point of the product is 230-232 °C.[7]
The workflow for this synthesis is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Method 2: From p-Toluenesulfonyl Chloride
This method involves the direct oxidation of the methyl group of p-toluenesulfonyl chloride.[7]
-
To a solution of p-toluenesulfonyl chloride (1.9 g, 0.01 mol) in a mixture of acetic acid (20 mL) and acetic anhydride (B1165640) (10 mL), add chromium (VI) oxide (3.0 g, 0.03 mol) in portions at room temperature.[7]
-
Heat the mixture to 40°C for 2 hours.[7]
-
Pour the reaction mixture into ice water to precipitate the product.[7]
-
Filter and dry the solid to afford this compound (1.2 g, 55% yield).[7]
Conclusion
This compound is a highly valuable bifunctional reagent in organic chemistry. Its well-defined structure and the differential reactivity of its carboxylic acid and chlorosulfonyl groups provide chemists with a reliable tool for constructing complex molecules. The synthetic protocols are well-established, and its utility as a chemical intermediate, particularly in the synthesis of sulfonamides and sulfonic esters, ensures its continued importance in research and development across the chemical industry. Proper handling is required due to its moisture sensitivity and the corrosive nature of its reactions.
References
- 1. This compound | 10130-89-9 | Benchchem [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 10130-89-9 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-(氯磺酰基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 10130-89-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Reactivity of the chlorosulfonyl group in 4-(Chlorosulfonyl)benzoic acid
An In-depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in 4-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule of significant interest in organic synthesis, medicinal chemistry, and materials science. Its chemical behavior is characterized by the presence of two key functional groups: a highly reactive chlorosulfonyl group (-SO₂Cl) and a moderately reactive carboxylic acid group (-COOH). This guide provides a comprehensive exploration of the reactivity of the chlorosulfonyl group, detailing its reaction mechanisms, synthetic applications, and the chemoselectivity it imparts to the molecule. This document includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to serve as a valuable resource for professionals in the field.
Introduction to this compound
This compound, also known by synonyms such as p-(Chlorosulfonyl)benzoic acid and 4-Carboxybenzenesulfonyl chloride, is a white to off-white crystalline solid.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and a chlorosulfonyl group at the para (1,4) positions. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of derivatives, including sulfonamides and sulfonate esters, which are prominent scaffolds in many pharmaceutical agents.[2][3] The molecule's utility is rooted in the distinct reactivity of its two functional groups, with the chlorosulfonyl moiety being the primary site for nucleophilic attack.[2]
Core Reactivity of the Chlorosulfonyl Group
The significant reactivity of the chlorosulfonyl group is attributed to the highly electrophilic nature of the sulfur atom.[2][3] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Consequently, the sulfur atom is a prime target for nucleophiles.
The most characteristic reaction is a nucleophilic substitution at the sulfonyl group.[2] In this process, a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, displacing the chloride ion, which is an excellent leaving group, to form a new, stable sulfur-nucleophile bond.[2] This fundamental mechanism underpins the synthesis of a vast array of sulfonyl derivatives.[2]
Key Reactions Involving the Chlorosulfonyl Group
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and efficient method for synthesizing sulfonamides.[2][3] This reaction proceeds via a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic sulfur atom of the chlorosulfonyl group.[2] To drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2]
General Reaction Scheme: R-NH₂ + ClSO₂-Ar-COOH → R-NHSO₂-Ar-COOH + HCl
For example, the reaction of this compound with aniline (B41778) in a solvent like pyridine yields 4-(N-phenylsulfamoyl)benzoic acid.[2] Similarly, its reaction with amantadine (B194251) results in the formation of N-(1-adamantyl)-4-carboxybenzenesulfonamide through a stable sulfonamide linkage.[2]
Synthesis of Sulfonate Esters
Analogous to sulfonamide formation, sulfonate esters (or sulfonic esters) are synthesized by reacting this compound with alcohols.[2] The hydroxyl group of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom.[2] This nucleophilic substitution results in the formation of a sulfonate ester linkage (-SO₂-OR).[2] This reaction is also typically carried out in the presence of a base, like pyridine, which acts as a catalyst and neutralizes the HCl byproduct.[2] This method is applicable to a variety of primary and secondary alcohols, yielding stable sulfonate derivatives.[2]
Hydrolysis
The chlorosulfonyl group is highly susceptible to hydrolysis, reacting with water to form the corresponding 4-sulfobenzoic acid.[4] This is often an undesirable side reaction that can significantly lower the yield of the desired product, particularly during aqueous workup procedures.[2][4] To mitigate hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction and to perform quenching and filtration steps rapidly at low temperatures (0-5°C).[4]
Chemoselectivity and Role of the Carboxylic Acid Group
While the chlorosulfonyl group is the more reactive of the two functional groups, the carboxylic acid group (-COOH) also influences the molecule's overall chemical behavior.[2] With a predicted pKa of approximately 3.09, the carboxylic acid group can act as a Brønsted-Lowry acid, donating a proton and reacting with bases to form carboxylate salts.[1][2]
The higher reactivity of the chlorosulfonyl group allows for chemoselective reactions. It is possible to selectively form sulfonamides or sulfonate esters without affecting the carboxylic acid group.[2] For multi-step syntheses where subsequent reactions might be incompatible with the acidic proton of the carboxylic acid, the -COOH group can be protected, for instance, by converting it to a methyl ester, forming methyl 4-(chlorosulfonyl)benzoate.[2][5] This strategy protects the carboxylic acid while preserving the highly reactive chlorosulfonyl group for further transformations.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10130-89-9 | [1][6] |
| Molecular Formula | C₇H₅ClO₄S | [1][6][7] |
| Molecular Weight | 220.63 g/mol | [1][6] |
| Appearance | Off-white to beige powder/solid | [1] |
| Melting Point | 230-235 °C | [1] |
| Boiling Point (Predicted) | 379.1 ± 25.0 °C | [1] |
| pKa (Predicted) | 3.09 ± 0.10 | [1] |
| Solubility | Soluble in DMSO, Methanol. Reacts with water. | [1] |
| InChI Key | PTCSSXYPZOFISK-UHFFFAOYSA-N | [7] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H) | [1] |
| ¹H NMR (General) | Aromatic CH: 8.00 - 8.30 ppm (Doublet, J ≈ 8.0 Hz); Aromatic CH: 7.80 - 8.00 ppm (Doublet, J ≈ 8.0 Hz); A broad singlet is observed at a significantly downfield chemical shift for the acidic proton of the carboxylic acid group. | [2] |
Table 3: Example Reactions and Yields
| Reactant | Nucleophile | Product | Conditions | Yield | Reference(s) |
| Potassium 4-carboxybenzenesulfonate | Chlorosulfonic acid | This compound | Stirred for 2 hours at room temperature, then poured into crushed ice. | 20% | [1] |
| 4-Chlorobenzoic acid | Chlorosulfonic acid | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Heated for 6 hours at 140°C. | Not specified | [8] |
| 4-Bromobenzoic acid | Chlorosulfonic acid | 4-Bromo-3-(chlorosulfonyl)benzoic acid | Heated at 145°C for 8 hours. | Not specified | [8] |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-4-carboxybenzenesulfonamides
This protocol is adapted from standard procedures for sulfonamide synthesis.[9]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.1 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., Ethanol (B145695)/water) to yield the pure sulfonamide.
Protocol for the Synthesis of this compound
This protocol is based on a literature procedure.[1]
-
Reactant Preparation: A solution of potassium permanganate (B83412) (1.6 g) in water (13 mL) is added slowly and dropwise at 80 °C to a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (B78521) (0.68 g, 12 mmol) in water (15 mL).
-
Intermediate Isolation: Upon completion, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate (1.2 g). This intermediate is used directly in the next step.
-
Chlorosulfonation: At room temperature, add chlorosulfonic acid (4 mL) slowly dropwise to a stirring solution of potassium 4-carboxybenzenesulfonate (1.2 g).
-
Reaction: Continue to stir the reaction mixture for 2 hours.
-
Quenching and Isolation: Pour the reaction mixture into crushed ice. The resulting solid product is collected by filtration and washed with water to give this compound as a white solid.
Visualizations
Caption: Nucleophilic substitution at the sulfonyl group.
Caption: Workflow for sulfonamide synthesis.
Caption: Reactivity preference of functional groups.
Conclusion
The chlorosulfonyl group is the dominant reactive center in this compound, rendering the molecule a highly valuable bifunctional building block in synthetic chemistry. Its pronounced electrophilicity facilitates reliable and high-yield syntheses of sulfonamides and sulfonate esters, which are key functional groups in numerous biologically active compounds. A thorough understanding of its reactivity, potential side reactions like hydrolysis, and the principles of chemoselectivity is essential for leveraging this versatile reagent in the design and development of novel molecules for pharmaceutical and other applications.
References
- 1. This compound | 10130-89-9 [m.chemicalbook.com]
- 2. This compound | 10130-89-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chlorosulfonyl-benzoic acid methyl ester | CAS: 69812-51-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. scbt.com [scbt.com]
- 7. This compound(10130-89-9) MS [m.chemicalbook.com]
- 8. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
4-(Chlorosulfonyl)benzoic acid safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety data and handling precautions for 4-(Chlorosulfonyl)benzoic acid (CAS No: 10130-89-9). The information is intended to support safe laboratory practices and risk mitigation in research and development settings.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a corrosive solid that causes severe skin burns and eye damage.[1][2] Contact with water can liberate toxic gases.[1][3] It is also harmful if swallowed.[4]
GHS Classification:
-
Skin Corrosion/Irritation, Category 1B[1]
-
Serious Eye Damage/Eye Irritation, Category 1[1]
-
Acute Oral Toxicity, Category 4[4]
-
Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H5ClO4S | [6][7][8] |
| Molecular Weight | 220.63 g/mol | [2][6][9] |
| Appearance | Off-white to beige powder/solid | [2][3][7][10] |
| Melting Point | 233-235 °C | [2] |
| Boiling Point | 379.1 °C | [2] |
| Density | 1.591 g/cm³ | [2] |
| Flash Point | 183.1 °C | [2] |
| Solubility in Water | Reacts | [2][7][10] |
Toxicological Information
Handling and Storage
Proper handling and storage procedures are critical to ensure safety.
Handling:
Storage:
-
Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles or face shield. | [11] |
| Skin Protection | Protective gloves and clothing to prevent skin exposure. | [1][11] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A dust mask type N95 (US) or type P3 (EN 143) respirator cartridges are recommended. | [1] |
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Wash off with soap and plenty of water.[1][3] Seek immediate medical attention.[1][3]
-
Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Carbon dioxide (CO2), dry chemical, chemical foam, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a water jet.[12]
-
Specific Hazards: Contact with water liberates toxic gas.[1][3] Thermal decomposition can produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[1]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to safe areas.[1] Use personal protective equipment.[1] Avoid dust formation and do not breathe dust.[1][4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Do not expose the spill to water.[1]
The following diagram illustrates a logical workflow for handling a spill of this compound.
Caption: Workflow for handling a this compound spill.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]
Experimental Protocols
While specific experimental protocols are proprietary to individual institutions, any procedure involving this compound should be conducted within a certified chemical fume hood, with strict adherence to the PPE guidelines outlined in Section 5.0. Due to its reactivity with water, all glassware and equipment must be scrupulously dried before use. Reactions should be conducted in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Any quenching or work-up steps involving aqueous solutions must be performed with extreme caution, preferably by slowly adding the reaction mixture to a cooled, stirred aqueous solution to manage the exothermic reaction and gas evolution.
References
- 1. fishersci.com [fishersci.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. scbt.com [scbt.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. This compound | 10130-89-9 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. carlroth.com:443 [carlroth.com:443]
An In-depth Technical Guide to the Solubility of 4-(Chlorosulfonyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide addresses the solubility of 4-(chlorosulfonyl)benzoic acid, a bifunctional molecule of interest in synthetic chemistry and drug development. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound across a range of common organic solvents. While qualitative descriptions exist, precise measurements in formats such as g/100 mL or mol/L are not publicly available. This guide, therefore, provides the known qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of solubility, enabling researchers to generate this critical data in-house. The provided methodology, based on the reliable saturation shake-flask method, is detailed for practical application.
Physicochemical Properties of this compound
Before discussing its solubility, it is pertinent to understand the basic physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₄S | [1][2] |
| Molecular Weight | 220.63 g/mol | [1][2] |
| CAS Number | 10130-89-9 | [1][2] |
| Appearance | Off-white to beige powder/solid | [3] |
| Melting Point | 230-235 °C | [3] |
| pKa (Predicted) | 3.09 ± 0.10 | [3] |
The presence of both a carboxylic acid group and a reactive chlorosulfonyl group makes this molecule highly functionalized but also susceptible to reaction with certain nucleophilic solvents, particularly water.
Qualitative Solubility Profile
Based on available data from chemical suppliers and databases, the solubility of this compound can be qualitatively summarized as follows:
-
Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Methanol.[3]
-
Reactive with: Water. The chlorosulfonyl group is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding sulfonic acid.[3] This reactivity precludes the straightforward determination of aqueous solubility and necessitates the use of anhydrous organic solvents for dissolution.
Due to the lack of quantitative data, a standardized experimental protocol is essential for researchers needing to prepare solutions of known concentrations or to study reaction kinetics in various solvent systems.
Experimental Protocol for Quantitative Solubility Determination
The following section details a robust and widely accepted methodology for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The "Saturation Shake-Flask Method" is considered a gold standard for its reliability.[2][4][5]
Principle
An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. After equilibrium is achieved, the saturated supernatant is separated from the excess solid, and its concentration is determined using a suitable analytical technique, such as gravimetry or spectroscopy.[3][6]
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest (e.g., DMSO, methanol, acetonitrile, ethyl acetate, etc.)
-
Analytical balance (± 0.1 mg precision)
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Thermostatic orbital shaker or water bath with shaking capabilities
-
Syringe filters (e.g., 0.22 µm PTFE) and syringes
-
Pipettes and volumetric flasks
-
Evaporating dish or watch glass (for gravimetric analysis)
-
Drying oven
-
UV-Vis Spectrophotometer or HPLC system (for spectroscopic/chromatographic analysis)
Detailed Methodology
Step 1: Sample Preparation
-
Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid is added so that a visible amount remains undissolved at equilibrium. A starting point could be adding approximately 50-100 mg of the solid.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired anhydrous organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed. The agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process.
-
Allow the mixtures to equilibrate for a predetermined period. A typical duration is 24 to 48 hours.[5] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when consecutive measurements yield the same concentration.
Step 3: Phase Separation
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, dry collection vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
Step 4: Concentration Analysis
The concentration of this compound in the filtered saturated solution can be determined by several methods. Two common approaches are detailed below.
Method A: Gravimetric Analysis
-
Pre-weigh a clean, dry evaporating dish on an analytical balance (record as W₁).[3]
-
Accurately pipette a known volume of the filtered supernatant (e.g., 1.0 mL) into the evaporating dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C, under vacuum if necessary).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again (record as W₂).
-
The mass of the dissolved solid is (W₂ - W₁).
-
Calculate the solubility, typically expressed in g/100 mL or mg/mL.
Method B: UV-Vis Spectroscopic Analysis
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration.
-
Accurately dilute a sample of the filtered supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility using the Saturation Shake-Flask method.
Caption: General workflow for determining the solubility of a solid in an organic solvent.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently documented in readily accessible sources, this guide provides the necessary framework for researchers to determine these values empirically. The provided qualitative information serves as a preliminary guide for solvent selection, and the detailed experimental protocol for the saturation shake-flask method offers a reliable path to generating high-quality, quantitative solubility data. Accurate solubility information is fundamental for the effective use of this compound in drug development, reaction optimization, and materials science.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(chlorosulfonyl)benzoic acid, a key intermediate in the pharmaceutical and chemical industries. The core of this synthesis lies in the principles of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This document details various synthetic routes, experimental protocols, and the underlying mechanistic principles.
Introduction
This compound, also known as p-carboxybenzenesulfonyl chloride, is a bifunctional molecule containing both a carboxylic acid and a sulfonyl chloride group. This unique structure makes it a versatile reagent in organic synthesis, particularly for the preparation of sulfonamides and other derivatives with therapeutic applications. The primary method for its synthesis involves the chlorosulfonation of an aromatic precursor, a classic example of electrophilic aromatic substitution (EAS).
Electrophilic Aromatic Substitution: The Core Mechanism
The synthesis of this compound via direct chlorosulfonation of benzoic acid is a quintessential electrophilic aromatic substitution reaction. The reaction proceeds through the attack of an electrophile on the electron-rich benzene (B151609) ring.
The key steps of the mechanism are:
-
Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile. Through auto-protolysis, it generates the highly electrophilic sulfonyl chloride cation (SO₂Cl⁺).
-
Electrophilic Attack: The π-electron system of the benzoic acid ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Regioselectivity: The carboxylic acid (-COOH) group on the benzene ring is a deactivating, meta-directing group. Consequently, direct chlorosulfonation tends to favor the formation of the meta-isomer, 3-(chlorosulfonyl)benzoic acid. However, the formation of the para-isomer, this compound, can be promoted under specific reaction conditions, such as elevated temperatures and extended reaction times, which favor the thermodynamically more stable product.[1]
-
Rearomatization: A base (such as the chloride ion or another molecule of chlorosulfonic acid) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.
Synthetic Routes and Experimental Protocols
Several synthetic pathways have been established for the preparation of this compound. The choice of route often depends on the availability of starting materials, desired purity, and scalability.
Direct Chlorosulfonation of Benzoic Acid
This is the most direct approach, though controlling the regioselectivity to favor the para-isomer can be challenging.
Experimental Protocol:
-
Materials: Benzoic acid, Chlorosulfonic acid.
-
Procedure:
-
In a fume hood, cautiously add benzoic acid (1.0 molar equivalent) in portions to an excess of stirred chlorosulfonic acid (approximately 3-5 molar equivalents) in a reaction vessel equipped with a stirrer and a gas outlet to vent HCl gas.
-
Control the initial temperature by using an ice bath to maintain it below 20°C during the addition.
-
After the addition is complete, the reaction mixture is heated. To favor the para-isomer, higher temperatures (e.g., 100-140°C) and longer reaction times (e.g., 2-4 hours or more) are typically employed.[1] The reaction progress should be monitored by a suitable technique like TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring to precipitate the product.
-
The solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
Potential Side Reactions:
-
Sulfone Formation: At higher temperatures, the initially formed sulfonyl chloride can react with another molecule of benzoic acid to form a diaryl sulfone byproduct.
-
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis back to the sulfonic acid, especially during the aqueous workup. Rapid filtration and cold conditions are crucial to minimize this.
Oxidation of p-Toluene Derivatives
An alternative strategy involves the chlorosulfonation of toluene (B28343) followed by oxidation of the methyl group, or the oxidation of a p-toluenesulfonic acid derivative.
Experimental Protocol:
-
Materials: p-Toluenesulfonyl chloride, Chromium(VI) oxide, Acetic acid, Acetic anhydride.
-
Procedure:
-
Dissolve p-toluenesulfonyl chloride (1.0 molar equivalent) in a mixture of acetic acid and acetic anhydride.
-
Add chromium(VI) oxide (3.0 molar equivalents) in portions to the solution at room temperature.
-
Heat the mixture to 40°C and maintain for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration and dry to yield this compound.
-
Experimental Protocol:
-
Step 1: Oxidation to Potassium 4-Carboxybenzenesulfonate
-
Materials: 4-Methylphenylsulfonic acid, Potassium permanganate (B83412) (KMnO₄), Potassium hydroxide (B78521) (KOH), Water, Ethanol (B145695).
-
Procedure:
-
Prepare a solution of 4-methylphenylsulfonic acid (1.0 molar equivalent) and potassium hydroxide (1.2 molar equivalents) in water.
-
Slowly add a solution of potassium permanganate (in water) dropwise to the heated (80°C) solution of the sulfonic acid.
-
After the reaction is complete, pour the mixture into ethanol, filter, and concentrate to obtain potassium 4-carboxybenzenesulfonate.
-
-
-
Step 2: Conversion to this compound
-
Materials: Potassium 4-carboxybenzenesulfonate, Chlorosulfonic acid.
-
Procedure:
-
At room temperature, slowly add chlorosulfonic acid to the stirred potassium 4-carboxybenzenesulfonate.
-
Continue stirring for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting solid product by filtration and wash with water to give this compound.
-
-
Quantitative Data Summary
The following tables summarize the quantitative data for the described synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅ClO₄S |
| Molecular Weight | 220.63 g/mol |
| Melting Point | 233-235 °C |
| Appearance | White to off-white solid |
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield |
| Direct Chlorosulfonation | Benzoic Acid | Chlorosulfonic Acid | Variable (highly condition-dependent) |
| Oxidation of p-Toluenesulfonyl Chloride | p-Toluenesulfonyl Chloride | CrO₃, Acetic Acid, Acetic Anhydride | 55% |
| From 4-Methylphenylsulfonic Acid | 4-Methylphenylsulfonic Acid | KMnO₄, KOH, Chlorosulfonic Acid | 20% |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H) |
Purification
Purification of crude this compound is typically achieved by recrystallization.
Experimental Protocol for Recrystallization:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system. Other options include acetic acid or toluene, depending on the impurities.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Conclusion
The synthesis of this compound is a practical application of electrophilic aromatic substitution. While direct chlorosulfonation of benzoic acid is the most straightforward route, careful control of reaction conditions is paramount to achieve the desired para-isomer and minimize byproduct formation. Alternative routes starting from p-toluene derivatives offer viable, and in some cases higher-yielding, pathways. The choice of synthetic strategy will depend on the specific requirements of the researcher or process chemist, including scale, purity, and economic considerations. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis and purification of this important chemical intermediate.
References
A Comprehensive Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Synonyms, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 4-(chlorosulfonyl)benzoic acid, a versatile bifunctional molecule widely utilized in organic synthesis, medicinal chemistry, and materials science. This document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization, with a focus on its application in the preparation of sulfonamides.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searching and chemical sourcing.
| Synonym/Alternative Name | Source/Context |
| 4-Carboxybenzenesulfonyl chloride | Systematic alternative |
| p-(Chlorosulfonyl)benzoic acid | Common abbreviation |
| Benzoic acid, 4-(chlorosulfonyl)- | CAS index name |
| p-Carboxybenzenesulfonyl chloride | Common abbreviation |
| 4-(chlorosulphonyl)benzoic acid | Alternative spelling |
| AKOS BB-9471 | Commercial identifier |
| RARECHEM AL BO 0540 | Commercial identifier |
| OTAVA-BB BB7020430958 | Commercial identifier |
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. Its Chemical Abstracts Service (CAS) Registry Number is 10130-89-9 .
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized in the table below, providing key data for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₄S | [2][3] |
| Molecular Weight | 220.63 g/mol | [2][3] |
| Appearance | Off-white to beige powder | [2] |
| Melting Point | 230-235 °C | [2][4] |
| Boiling Point (Predicted) | 379.1 ± 25.0 °C | [2] |
| Density (Estimate) | 1.5116 g/cm³ | [2] |
| Solubility | Soluble in DMSO and Methanol; Reacts with water | [2][3] |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H) | [2][5] |
| ¹³C-NMR | Available | [6] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of sulfonamide derivatives.
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method A: From p-Toluenesulfonic Acid [2][5]
This two-step procedure involves the oxidation of the methyl group of p-toluenesulfonic acid to a carboxylic acid, followed by chlorination of the resulting sulfonate.
Step 1: Oxidation of p-Toluenesulfonic Acid
-
In a suitable reaction vessel, dissolve 1.7 g (10 mmol) of 4-methylphenylsulfonic acid and 0.68 g (12 mmol) of potassium hydroxide (B78521) (KOH) in 15 mL of water.
-
Heat the solution to 80 °C.
-
Slowly add a solution of 1.6 g of potassium permanganate (B83412) (KMnO₄) in 13 mL of water dropwise to the heated solution.
-
After the addition is complete, pour the reaction mixture into 20 mL of ethanol (B145695) (EtOH).
-
Filter the mixture and concentrate the filtrate to yield potassium 4-carboxybenzenesulfonate (1.2 g). This intermediate is used directly in the next step without further purification.
Step 2: Chlorination of Potassium 4-Carboxybenzenesulfonate
-
To a stirring solution of 1.2 g of potassium 4-carboxybenzenesulfonate, slowly add 4 mL of chlorosulfonic acid dropwise at room temperature.
-
Continue stirring the reaction mixture for 2 hours.
-
Pour the mixture into crushed ice.
-
Collect the resulting solid product by filtration and wash with water to yield this compound (0.22 g, 20% yield) as a white solid.
Method B: From p-Toluenesulfonyl Chloride [5]
This method involves the direct oxidation of the methyl group of p-toluenesulfonyl chloride.
-
Prepare a solution of 1.9 g (0.01 mol) of p-toluenesulfonyl chloride in a mixture of 20 mL of acetic acid and 10 mL of acetic anhydride.
-
Add 3.0 g (0.03 mol) of chromium (VI) oxide in portions to the solution at room temperature.
-
Heat the mixture to 40 °C for 2 hours.
-
Pour the reaction mixture into ice water.
-
Filter the precipitate and dry to afford this compound (1.2 g, 55% yield).
Synthesis of Sulfonamide Derivatives
The high reactivity of the chlorosulfonyl group makes this compound an excellent starting material for the synthesis of a wide range of sulfonamides. The general procedure involves the reaction with a primary or secondary amine.
General Protocol for Sulfonamide Synthesis [1]
-
Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent such as pyridine (B92270) or dichloromethane.
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent.
-
Slowly add the solution of this compound to the amine solution at 0 °C.
-
If a non-basic solvent is used, add a base such as triethylamine (B128534) or pyridine (1.1-1.5 eq) to the reaction mixture to neutralize the HCl byproduct.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by an aqueous wash.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.
-
The product can be further purified by recrystallization or column chromatography.
Experimental Workflow and Logical Relationships
The synthesis of sulfonamides from this compound is a cornerstone reaction in medicinal chemistry. The following diagram illustrates the logical workflow from starting materials to the final sulfonamide product, a class of compounds with significant therapeutic applications, including as carbonic anhydrase inhibitors.
Caption: Synthetic workflow for sulfonamide-based therapeutic agents.
This guide provides a foundational understanding of this compound for researchers and professionals in the field. Its rich chemistry and utility as a synthetic intermediate continue to make it a valuable tool in the development of new chemical entities.
References
- 1. This compound | 10130-89-9 | Benchchem [benchchem.com]
- 2. This compound | 10130-89-9 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound 96 10130-89-9 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound(10130-89-9) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide on the Physical Properties of 4-(Chlorosulfonyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Overview
4-(Chlorosulfonyl)benzoic acid (CAS No: 10130-89-9) is a bifunctional molecule featuring both a carboxylic acid and a sulfonyl chloride group. This unique chemical architecture makes it a critical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. A comprehensive understanding of its physical properties is paramount for its handling, reaction optimization, and integration into drug development workflows. This guide provides a detailed examination of the key physical characteristics of this compound, with a primary focus on its melting point.
Core Physical and Chemical Properties
The fundamental physical and chemical data for this compound are summarized below. These properties are essential for laboratory use, particularly for predicting its behavior in different solvents and under various temperature conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₄S | [1][2][3] |
| Molecular Weight | 220.63 g/mol | [1][3] |
| Melting Point | 233-235 °C | [3][4] |
| Boiling Point | 379.1 ± 25.0 °C (Predicted) | [1] |
| Appearance | Off-white to beige solid/powder | [2][3] |
| Water Solubility | Reacts with water | [2][3][5] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Note: The compound is moisture-sensitive and reacts with water, which is a critical consideration for storage and handling.[2][5] It should be kept in tightly closed containers in a dry, cool, and well-ventilated place.[5]
In-depth Analysis: Melting Point
The melting point of a compound is a crucial physical property that serves as a primary indicator of its purity.[6][7] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[6] The presence of impurities leads to a depression of the melting point and a broadening of the melting range.[6][8]
For this compound, the literature value is consistently reported as a range of 233-235 °C .[3][4] This narrow range suggests that the commercially available, high-grade material is of high purity. Verifying this melting point is a standard quality control procedure.
Experimental Protocol: Melting Point Determination via Capillary Method
The most common and reliable method for determining the melting point of a solid organic compound in a research setting is the capillary melting point technique.[6]
4.1 Materials and Equipment
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube setup)[6][8]
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer
4.2 Detailed Methodology
-
Sample Preparation:
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.
-
The final packed sample height should be between 2-3 mm.[9]
-
-
Measurement - Two-Stage Heating:
-
Stage 1: Rapid Determination: Place the loaded capillary tube in the heating block of the apparatus. Heat the sample rapidly (e.g., a ramp rate of 10-20 °C per minute) to determine an approximate melting range.[6][8] This provides a preliminary estimate and saves time.
-
Stage 2: Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat rapidly to this temperature. Then, reduce the heating rate to a slow ramp of 1-2 °C per minute.[6][8]
-
-
Observation and Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the last solid crystal melts and the entire sample is a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Verification:
-
For reliable results, perform the measurement in triplicate and report the average range.
-
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol is illustrated in the diagram below.
Caption: Workflow for the experimental determination of melting point by the capillary method.
Conclusion
The melting point of this compound is a well-defined physical property, consistently cited as 233-235 °C. This characteristic is not only fundamental to its identification but also serves as a reliable benchmark for purity assessment. For professionals in research and drug development, adherence to a meticulous experimental protocol for melting point determination is essential for ensuring the quality and consistency of this vital chemical intermediate in synthetic applications.
References
- 1. This compound | 10130-89-9 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 4. This compound 96 10130-89-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. athabascau.ca [athabascau.ca]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
Key functional groups of 4-(Chlorosulfonyl)benzoic acid
An In-depth Technical Guide on the Core Functional Groups of 4-(Chlorosulfonyl)benzoic Acid
Introduction
This compound, also known as 4-carboxybenzenesulfonyl chloride, is a bifunctional organic compound of significant interest to researchers and professionals in drug development and materials science.[1] Its rigid aromatic core is substituted with two distinct and highly reactive functional groups: a carboxylic acid (-COOH) and a sulfonyl chloride (-SO₂Cl).[1] This unique arrangement allows for selective and orthogonal chemical modifications, making it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and specialized polymers.[1] This guide provides a detailed examination of the properties, reactivity, and experimental considerations associated with these two key functional groups.
The Sulfonyl Chloride Functional Group (-SO₂Cl)
The sulfonyl chloride group is the more reactive of the two functional groups in this compound.[1] Its reactivity is dominated by the highly electrophilic nature of the sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion.[2][3][4] This makes the sulfur center highly susceptible to nucleophilic attack.[2]
Reactivity and Key Transformations
The primary reaction of the sulfonyl chloride group is nucleophilic acyl substitution.[2] It readily reacts with a wide range of nucleophiles to form sulfonamides and sulfonate esters, which are important moieties in many biologically active compounds.[2][4]
-
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides. This is a cornerstone reaction in medicinal chemistry. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.[1]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters.[4]
-
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, which can be a competing reaction, especially in the presence of water.[1] Maintaining anhydrous conditions is often crucial to prevent the formation of the corresponding sulfonic acid and ensure high yields of the desired product.[1]
Quantitative Data
The following table summarizes key data related to the sulfonyl chloride functional group.
| Property | Value | Reference(s) |
| Molecular Weight | 220.63 g/mol | [1][5] |
| Melting Point | 233-235 °C (lit.) | [5] |
| Appearance | White solid | [6] |
| InChI Key | PTCSSXYPZOFISK-UHFFFAOYSA-N | [7] |
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol details the general procedure for the synthesis of a sulfonamide from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.1-1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the primary amine (1.0 eq), either neat or as a solution in anhydrous DCM, to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide product.
-
Purify the crude product by recrystallization or column chromatography as needed.
The Carboxylic Acid Functional Group (-COOH)
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.[8][9] While generally less reactive than the sulfonyl chloride, it provides a secondary site for chemical modification.[10][11]
Reactivity and Key Transformations
The reactivity of the carboxylic acid group centers on the electrophilic carbonyl carbon and the acidic proton.[8]
-
Esterification: The most common reaction is Fischer-Speier esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form an ester.[9][12] This reaction is reversible, and an excess of the alcohol is often used to drive the equilibrium towards the product.[13][14]
-
Amide Formation: Carboxylic acids can be converted to amides by reaction with amines.[9] This typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid.[9]
-
Acid-Base Reactions: As an acid, it readily reacts with bases to form carboxylate salts.[8]
Quantitative Data
The following table summarizes key data for the carboxylic acid functional group in this molecule.
| Property | Value | Reference(s) |
| Predicted pKa | ~3.09 | [1] |
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines the general procedure for the esterification of the carboxylic acid group of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol (B129727) or ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the anhydrous alcohol (which also serves as the solvent).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.[14]
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Orthogonal Reactivity and Synthetic Strategy
The significant difference in reactivity between the sulfonyl chloride and carboxylic acid groups allows for their selective modification. The highly electrophilic sulfonyl chloride will react preferentially with nucleophiles under mild conditions, leaving the carboxylic acid intact. This orthogonal reactivity is a powerful tool in multi-step synthesis.
References
- 1. This compound | 10130-89-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. This compound 96 10130-89-9 [sigmaaldrich.com]
- 6. This compound | 10130-89-9 [m.chemicalbook.com]
- 7. This compound(10130-89-9) MS spectrum [chemicalbook.com]
- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ch20: Reactivity [chem.ucalgary.ca]
- 12. benchchem.com [benchchem.com]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid
Introduction
4-(Chlorosulfonyl)benzoic acid is a bifunctional chemical compound that serves as a crucial intermediate in organic synthesis, particularly in medicinal chemistry.[1] Its structure features a carboxylic acid group and a highly reactive chlorosulfonyl group.[1] The chlorosulfonyl group is significantly more reactive, making it an excellent site for nucleophilic attack, primarily by primary and secondary amines, to form stable sulfonamide linkages.[1] This reaction is a cornerstone for the synthesis of a diverse range of sulfonamide derivatives.[1][2] Sulfonamides are a vital class of compounds in drug discovery, with applications as antimicrobial, anti-inflammatory, anticancer, and diuretic agents.[3][4][5][6]
These application notes provide a detailed protocol for the synthesis of N-substituted-4-carboxybenzenesulfonamides, present key data in a structured format, and illustrate the experimental workflow and a relevant biological pathway.
Physicochemical Properties
The properties of the primary reagent, this compound, are summarized below.
| Property | Value | Reference |
| CAS Number | 10130-89-9 | [7] |
| Molecular Formula | C₇H₅ClO₄S | [7] |
| Molecular Weight | 220.63 g/mol | [7] |
| Melting Point | 230-232 °C | [7] |
| Appearance | White solid | [7] |
| Solubility | Soluble in DMSO, Methanol | [7] |
General Synthesis Protocol
The synthesis of sulfonamides from this compound is typically achieved through its reaction with a primary or secondary amine.[1] This reaction proceeds via a nucleophilic attack from the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1] A base is used to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
General Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general method for synthesizing N-substituted-4-carboxybenzenesulfonamides in an aqueous medium.
Materials and Reagents:
-
This compound
-
Appropriate primary or secondary amine
-
Sodium carbonate (Na₂CO₃) or Pyridine
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).[2] Chill the mixture in an ice bath to 0 °C with continuous stirring.
-
Addition of Sulfonyl Chloride: Slowly add this compound (11 mmol) to the chilled amine solution in portions over 15-20 minutes. The chlorosulfonyl group is susceptible to hydrolysis, so maintaining a low temperature and controlled addition is crucial to minimize this side reaction.[1]
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the dropwise addition of 10% HCl to precipitate the product.[2]
-
Purification: Collect the resulting solid precipitate by vacuum filtration.[2] Wash the solid with cold deionized water to remove any remaining salts.[2]
-
Drying and Recrystallization: Dry the crude product under a vacuum. For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[2]
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. Determine the melting point and calculate the yield.
Data Presentation
The following tables provide examples of expected results and characterization data for sulfonamides synthesized from this compound.
Table 1: Synthesis Examples and Reported Yields
| Amine Reactant | Product Name | Yield (%) | Reference |
| Aniline | 4-(N-phenylsulfamoyl)benzoic acid | ~93% (Typical) | [1][2] |
| 4-Aminobenzoic acid | 4-((4-carboxyphenyl)sulfonamido)benzoic acid | ~90% (Typical) | [2] |
| Amantadine | N-(1-adamantyl)-4-carboxybenzenesulfonamide | High (Specific % not stated) | [1] |
| Methylamine | 4-(N-methylsulfamoyl)benzoic acid | High (Specific % not stated) | [8] |
Table 2: Representative Spectroscopic Data for 4-((4-methylphenyl)sulfonamido)benzoic Acid
| Data Type | Description |
| ¹H NMR (DMSO-d₆) | δ = 2.29 (3H, s, –CH₃), 7.18 (2H, d, J = 8.8 Hz, Ar–H), 7.33 (2H, d, J = 8.4 Hz, Ar–H), 7.69 (2H, d, J = 8.8 Hz, Ar–H), 7.78 (2H, d, J = 8 Hz, Ar–H), 10.80 (1H, s, COOH) ppm.[2] |
| ¹³C NMR (DMSO-d₆) | δ = 21.0 (CH₃), 118.1, 125.5, 126.8, 129.8, 130.5, 136.4, 142.1, 143.6, 166.8 (COOH) ppm.[2] |
| Anal. Calc. for C₁₄H₁₃NO₄S | C, 57.72; H, 4.50; N, 4.81. Found: C, 57.86; H, 4.63; N, 4.97.[2] |
Applications and Biological Relevance
Sulfonamides derived from this compound are of significant interest in drug development due to their diverse biological activities.
-
Antimicrobial Agents: Sulfonamides are among the earliest discovered synthetic antimicrobial agents.[9] They act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9][10] Since mammals obtain folic acid from their diet, this pathway is selective for microorganisms.[9]
-
Anticancer Agents: The sulfonamide moiety is a potent zinc-binding group, making it an effective scaffold for designing inhibitors of zinc-containing metalloenzymes like carbonic anhydrases (CAs).[4] Inhibition of specific CA isoforms, such as CA IX, which is overexpressed in many tumors, is a key mechanism of action for certain sulfonamide-based anticancer drugs.[4][11]
Visualization of Experimental Workflow
Caption: Workflow for sulfonamide synthesis and purification.
Mechanism of Action: Folic Acid Synthesis Inhibition
References
- 1. This compound | 10130-89-9 | Benchchem [benchchem.com]
- 2. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. This compound | 10130-89-9 [m.chemicalbook.com]
- 8. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes and Protocols for LC-MS Analysis using 4-(Chlorosulfonyl)benzoic Acid as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of liquid chromatography-mass spectrometry (LC-MS), the sensitive and reliable quantification of low-abundance analytes, or those with poor ionization efficiency, presents a significant challenge. Chemical derivatization is a powerful technique to overcome these limitations.[1] This document provides detailed application notes and protocols for the use of 4-(chlorosulfonyl)benzoic acid as a versatile derivatizing agent for the LC-MS analysis of various classes of compounds.
This compound is a bifunctional reagent featuring a highly reactive sulfonyl chloride group and a carboxylic acid group. The sulfonyl chloride moiety readily reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and alcohols to form stable sulfonamide and sulfonic ester linkages, respectively.[2] This derivatization enhances the chromatographic retention and, more importantly, improves the ionization efficiency of the target analytes, leading to significantly lower limits of detection in LC-MS/MS analysis. The presence of the carboxylic acid group can further aid in ionization, particularly in negative ion mode electrospray ionization (ESI).
This application note is intended to guide researchers, scientists, and drug development professionals in the successful implementation of this compound for the sensitive quantification of a wide range of analytes.
Principle of Derivatization
The derivatization reaction with this compound is a nucleophilic acyl substitution where the nucleophilic group of the analyte (e.g., -NH2, -OH) attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a base, such as pyridine (B92270), which acts as a catalyst and scavenges the HCl byproduct.
The resulting derivative incorporates the 4-carboxybenzenesulfonyl moiety, which significantly alters the physicochemical properties of the analyte. This modification leads to:
-
Enhanced Ionization: The introduced sulfonic acid group and the existing carboxylic acid group can be readily ionized, typically leading to a strong signal in negative ion mode ESI-MS.
-
Improved Chromatographic Behavior: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and peak shape on reversed-phase LC columns.
-
Increased Specificity: The derivatization introduces a common structural motif into all derivatized analytes, which can be exploited for selective MS/MS fragmentation patterns, enhancing the specificity of the analysis.
Applications
This compound is a versatile derivatizing agent suitable for a broad range of analytes containing primary or secondary amine, hydroxyl, or phenolic functional groups. Key application areas include:
-
Pharmaceutical Analysis: Quantification of drugs and their metabolites in biological matrices.
-
Metabolomics: Analysis of endogenous small molecules such as biogenic amines, amino acids, and steroids.
-
Food Safety: Detection and quantification of contaminants and residues.
-
Environmental Analysis: Monitoring of pollutants such as phenols and aromatic amines.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 10130-89-9)
-
Acetonitrile (LC-MS grade)
-
Pyridine (anhydrous)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound to the analyte of interest, which also reacts with the derivatizing agent.
-
Analyte standards
-
Sample matrix (e.g., plasma, urine, environmental extract)
Standard Solution Preparation
-
Analyte Stock Solutions: Prepare individual stock solutions of the analytes and the internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions to create a series of working standard solutions for constructing calibration curves.
-
Derivatizing Agent Solution: Prepare a 50 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Pyridine Solution: Prepare a 400 mg/mL solution of pyridine in acetonitrile.
Sample Preparation and Derivatization Protocol
This protocol is a general guideline and may require optimization for specific analytes and matrices.
-
Sample Pre-treatment: If necessary, perform a suitable sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the sample matrix.
-
Evaporation: Evaporate the extracted sample to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the pyridine solution.
-
Derivatization: Add 250 µL of the this compound solution to the reconstituted sample.
-
Reaction: Vortex the mixture and incubate in a shaking water bath at 60°C for 40 minutes.[1]
-
Quenching and Extraction: After incubation, stop the reaction by adding 3 mL of a chloroform/methanol mixture (2:1, v/v) and 0.6 mL of water. Vortex for 5 minutes at room temperature.[1]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection and Evaporation: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the final residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of this compound derivatives. Method optimization is recommended for each specific application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M-H]⁻ of the derivatized analyte, and product ions will result from the fragmentation of the derivative.
Quantitative Data
The following tables summarize representative quantitative data that can be achieved using this compound derivatization for different classes of compounds. These values are illustrative and will vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Representative Quantitative Performance for Derivatized Primary Amines (e.g., Biogenic Amines)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Amphetamine Derivative | 344.1 | 184.0 | 0.05 | 0.15 | >0.995 |
| Phenylethylamine Derivative | 324.1 | 184.0 | 0.1 | 0.3 | >0.995 |
| Cadaverine di-Derivative | 545.2 | 184.0 | 0.2 | 0.6 | >0.994 |
Table 2: Representative Quantitative Performance for Derivatized Phenols
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Bisphenol A di-Derivative | 611.1 | 184.0 | 0.02 | 0.06 | >0.998 |
| 4-Nonylphenol Derivative | 403.2 | 184.0 | 0.05 | 0.15 | >0.997 |
| Estradiol di-Derivative | 655.2 | 184.0 | 0.01 | 0.03 | >0.999 |
Table 3: Representative Quantitative Performance for Derivatized Alcohols (e.g., Sterols)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (pmol/mL) | LOQ (pmol/mL) | Linearity (R²) |
| Cholesterol Derivative | 569.3 | 184.0 | 15 | 45 | >0.99 |
| Testosterone Derivative | 471.2 | 184.0 | 10 | 30 | >0.99 |
| 1-Dodecanol Derivative | 369.2 | 184.0 | 20 | 60 | >0.99 |
Note: The product ion at m/z 184.0 corresponds to the 4-carboxybenzenesulfonyl fragment, which can be used as a common transition for screening purposes.
Visualizations
Caption: Derivatization reaction of an analyte with this compound.
Caption: Overall experimental workflow for derivatization and LC-MS/MS analysis.
Conclusion
This compound is a highly effective derivatizing agent for the sensitive LC-MS analysis of a wide range of compounds containing primary/secondary amine, phenolic, and alcoholic functional groups. The derivatization protocol is straightforward and results in stable derivatives with significantly improved ionization efficiency and chromatographic properties. The methodologies and data presented in this application note provide a solid foundation for researchers to develop and validate robust and sensitive LC-MS/MS methods for their specific analytical challenges.
References
Application Notes: 4-(Chlorosulfonyl)benzoic Acid in Medicinal Chemistry
Introduction
4-(Chlorosulfonyl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a highly reactive chlorosulfonyl group. Its systematic IUPAC name is this compound, and it is also known by synonyms such as 4-carboxybenzenesulfonyl chloride. The distinct reactivity of the two functional groups makes it a valuable building block and versatile intermediate in medicinal chemistry. The chlorosulfonyl group (-SO₂Cl) is significantly more reactive than the carboxylic acid (-COOH), serving as a primary site for nucleophilic attack. This high reactivity allows for selective reactions, making it a cornerstone for the synthesis of a wide array of sulfonamide derivatives.
Core Application: Synthesis of Sulfonamides as Carboxylic Acid Bioisosteres
The primary application of this compound in drug discovery is the synthesis of sulfonamides. This is typically achieved by reacting the chlorosulfonyl group with primary or secondary amines.[1] The resulting N-substituted 4-sulfamoylbenzoic acid derivatives are of significant interest because the sulfonamide group is a well-established bioisostere of the carboxylic acid functional group.[2][3]
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug properties.[4] Replacing a carboxylic acid with a sulfonamide can offer several advantages:
-
Increased Lipophilicity: Enhances the ability of a drug to cross biological membranes.[3]
-
Improved Metabolic Stability: Sulfonamides are generally more resistant to metabolic degradation, particularly glucuronidation, which can be a liability for carboxylic acids.[2][3]
-
Modulated Acidity: Sulfonamides are significantly weaker acids (pKa ~9–10) compared to carboxylic acids (pKa ~4–5), which can alter a compound's ionization state, solubility, and interaction with targets.[3]
This strategy has been successfully employed to develop entire classes of therapeutic agents.[4]
Therapeutic Applications of Derivatives
Derivatives synthesized from this compound have been explored for a range of therapeutic applications, primarily as enzyme inhibitors.[1]
-
Carbonic Anhydrase (CA) Inhibitors: Aromatic sulfonamides are the cornerstone of CA inhibitors, used in the treatment of glaucoma and epilepsy.[5] this compound serves as a starting material for benzenesulfonamide (B165840) derivatives that potently inhibit CA isozymes II and IV, which are involved in aqueous humor secretion in the eye.[5]
-
Diuretics: The compound and its chlorinated derivatives are key intermediates in the synthesis of loop diuretics. For example, 4-chloro-3-(chlorosulfonyl)benzoic acid is a precursor to bumetanide.
-
Phospholipase Inhibitors: Derivatives are used to synthesize inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.
-
Antiviral Agents: The reactive nature of the compound has been used to create hybrid molecules with potential antiviral activity, for instance, against the Dengue virus (DENV).
Visualized Workflows and Concepts
Caption: General synthesis of N-substituted 4-sulfamoylbenzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Polymer-Bound Catalysts with 4-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and application of polymer-bound catalysts utilizing 4-(chlorosulfonyl)benzoic acid as a key bifunctional linker. This methodology allows for the covalent attachment of catalytic species to a solid support, facilitating catalyst recovery and reuse, which is of significant interest in sustainable chemistry and pharmaceutical manufacturing.
Introduction
The immobilization of homogeneous catalysts onto solid supports combines the advantages of high selectivity and activity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. This compound is a versatile reagent for this purpose, featuring two distinct reactive functional groups: a chlorosulfonyl group and a carboxylic acid group. The highly reactive chlorosulfonyl group can readily form a stable sulfonamide bond with amine-functionalized polymers. The remaining carboxylic acid group can then be used to anchor a catalytically active metal center or an organocatalyst.
This approach is particularly valuable for creating catalysts for reactions such as transfer hydrogenation, an important transformation in organic synthesis. The polymer backbone provides a robust and insoluble support, preventing contamination of the product with the catalyst and allowing for straightforward recovery and reuse.
General Workflow for Catalyst Preparation
The overall process for preparing a polymer-bound catalyst using this compound typically involves a three-step sequence. First, a suitable polymer support, commonly aminomethylated polystyrene, is reacted with this compound. This is followed by the activation of the carboxylic acid group and subsequent coordination of a catalytically active metal precursor.
Experimental Protocols
The following are detailed protocols for the key experimental steps in the preparation of a polymer-bound catalyst using this compound and aminomethylated polystyrene as the support.
Materials and Reagents
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB cross-linked, loading ~1.0 mmol/g)
-
This compound (98%)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (B128534) (Et₃N), distilled
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Catalyst precursor (e.g., a chiral ruthenium diamine complex for transfer hydrogenation)
-
Methanol (B129727), Ethanol, Diethyl ether
Protocol 1: Functionalization of Aminomethylated Polystyrene with this compound
This protocol describes the formation of a stable sulfonamide linkage between the polymer support and the bifunctional linker.
-
Swelling the Resin: In a round-bottom flask, swell the aminomethylated polystyrene resin (1.0 g, ~1.0 mmol amine) in anhydrous DCM (20 mL) for 30 minutes with gentle stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a separate flask, dissolve this compound (0.265 g, 1.2 mmol) in anhydrous DCM (10 mL). Add distilled triethylamine (0.17 mL, 1.2 mmol) to the solution.
-
Coupling Reaction: Slowly add the solution of this compound and triethylamine to the swollen resin suspension at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Washing: Filter the resin and wash it sequentially with DCM (3 x 20 mL), DMF (3 x 20 mL), methanol (3 x 20 mL), and diethyl ether (3 x 20 mL).
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: Immobilization of a Catalytic Metal Complex
This protocol details the attachment of a representative metal catalyst precursor to the functionalized polymer support.
-
Activation of Carboxylic Acid: Swell the sulfonamide-functionalized resin (~1.0 g) in anhydrous DMF (20 mL) for 30 minutes. Add N-hydroxysuccinimide (0.138 g, 1.2 mmol) and N,N'-dicyclohexylcarbodiimide (0.247 g, 1.2 mmol) to the suspension. Stir the mixture at room temperature for 6 hours to activate the carboxylic acid groups.
-
Catalyst Coupling: In a separate flask, dissolve the catalyst precursor (e.g., a chiral Ru(II)-diamine complex, ~0.8 mmol) in anhydrous DMF (10 mL). Add this solution to the activated resin suspension.
-
Immobilization Reaction: Stir the reaction mixture at 50 °C for 48 hours under an inert atmosphere.
-
Washing: Filter the resulting polymer-bound catalyst and wash it thoroughly with DMF (3 x 20 mL), water (3 x 20 mL), methanol (3 x 20 mL), and diethyl ether (3 x 20 mL) to remove any unreacted starting materials and by-products.
-
Drying: Dry the final polymer-bound catalyst under vacuum.
Characterization and Data Presentation
The successful preparation of the polymer-bound catalyst should be confirmed by various analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the sulfonamide bond (characteristic peaks around 1340 and 1160 cm⁻¹) and the coordination of the catalyst.
-
Elemental Analysis: To determine the loading of the linker and the metal catalyst on the polymer support.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To accurately quantify the metal content of the final catalyst.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the preparation and evaluation of a polymer-bound transfer hydrogenation catalyst.
| Parameter | Value | Method of Determination |
| Linker Loading | ||
| Initial Amine Loading on Polystyrene | 1.0 mmol/g | Manufacturer's Specification |
| Sulfonamide Linker Loading | 0.85 mmol/g | Elemental Analysis (Sulfur) |
| Immobilization Yield (Linker) | 85% | Calculation from Elemental Analysis |
| Catalyst Loading | ||
| Metal (e.g., Ruthenium) Content | 0.15 mmol/g | ICP-MS |
| Catalytic Performance (Example: Transfer Hydrogenation of Acetophenone) | ||
| Substrate to Catalyst Ratio (S/C) | 100:1 | Experimental Condition |
| Reaction Time | 8 hours | Experimental Condition |
| Conversion | >99% | Gas Chromatography (GC) |
| Enantiomeric Excess (for chiral catalysts) | 95% ee | Chiral High-Performance Liquid Chromatography (HPLC) |
| Recyclability | ||
| Cycle 1 Yield | 98% | Isolated Yield |
| Cycle 2 Yield | 97% | Isolated Yield |
| Cycle 3 Yield | 96% | Isolated Yield |
| Cycle 4 Yield | 95% | Isolated Yield |
| Cycle 5 Yield | 94% | Isolated Yield |
| Metal Leaching (after 5 cycles) | < 0.1% | ICP-MS of the reaction filtrate |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a decision-making and characterization workflow.
Conclusion
The use of this compound as a linker provides a robust and versatile method for the preparation of polymer-bound catalysts. The detailed protocols and representative data presented herein offer a solid foundation for researchers and professionals in the field of catalysis and drug development to implement this technology. The ability to easily separate and recycle these catalysts makes them an attractive option for developing more sustainable and cost-effective chemical processes.
Application Notes and Protocols: Sulfonation of γ-Cyclodextrin with 4-(Chlorosulfonyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonated cyclodextrins are a class of modified cyclodextrins that have garnered significant interest in the pharmaceutical sciences. Their enhanced aqueous solubility and ability to form inclusion complexes with a wide range of drug molecules make them valuable excipients for improving the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the synthesis, characterization, and application of a specific sulfonated γ-cyclodextrin, namely 6-O-(4-carboxybenzenesulfonyl)-γ-cyclodextrin, prepared by the reaction of γ-cyclodextrin with 4-(chlorosulfonyl)benzoic acid.
The introduction of the 4-carboxybenzenesulfonyl group onto the primary face of the γ-cyclodextrin imparts a negative charge at physiological pH, which can enhance its interaction with cationic drugs and further improve its water solubility. These characteristics make it a promising candidate for the formulation of a variety of pharmaceuticals.
Experimental Protocols
Synthesis of mono-6-O-(4-carboxybenzenesulfonyl)-γ-cyclodextrin
This protocol is based on established methods for the selective mono-sulfonation of cyclodextrins.[1]
Materials:
-
γ-Cyclodextrin (γ-CD), dried under vacuum
-
This compound
-
Anhydrous pyridine (B92270)
-
Deionized water
-
Reverse-phase chromatography column (e.g., C18)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve dry γ-cyclodextrin in anhydrous pyridine.
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound in anhydrous pyridine dropwise to the γ-cyclodextrin solution with constant stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 2-4 hours and then let it warm to room temperature, stirring for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, quench the reaction by the slow addition of water. Evaporate the pyridine under reduced pressure using a rotary evaporator. Add an excess of cold acetone to the resulting aqueous solution to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it with acetone. The crude product is then purified by reverse-phase column chromatography (RPC).[1] A gradient of water and methanol (B129727) is typically used as the mobile phase.
-
Isolation: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure.
-
Lyophilization: Dissolve the purified product in a minimal amount of water and freeze-dry to obtain the final product as a white, amorphous powder. The yield for similar mono-sulfonated cyclodextrins is typically in the range of 20-30%.[1]
Characterization of Sulfonated γ-Cyclodextrin
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should show characteristic peaks for the glucopyranose units of the γ-cyclodextrin and new peaks corresponding to the aromatic protons of the 4-carboxybenzenesulfonyl group. Comparison with the spectrum of native γ-cyclodextrin will confirm the modification.
-
¹³C NMR: The ¹³C NMR spectrum will provide further confirmation of the structure, with signals corresponding to the carbons of the cyclodextrin (B1172386) and the substituent.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the sulfonated γ-cyclodextrin, confirming the addition of the 4-carboxybenzenesulfonyl group.
Application: Enhancement of Drug Solubility and Stability
The primary application of sulfonated γ-cyclodextrin is to enhance the aqueous solubility and stability of poorly water-soluble drugs through the formation of inclusion complexes.
Protocol for Phase Solubility Studies:
-
Prepare a series of aqueous solutions with increasing concentrations of 6-O-(4-carboxybenzenesulfonyl)-γ-cyclodextrin.
-
Add an excess amount of the poorly soluble drug to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the dissolved drug against the concentration of the sulfonated γ-cyclodextrin to determine the phase solubility diagram and calculate the stability constant (Kc) of the inclusion complex.
Protocol for In Vitro Drug Release Studies:
-
Prepare an inclusion complex of the drug with 6-O-(4-carboxybenzenesulfonyl)-γ-cyclodextrin, typically by co-lyophilization.
-
Place a known amount of the complex in a dissolution apparatus containing a suitable dissolution medium (e.g., phosphate-buffered saline at pH 7.4).
-
At predetermined time intervals, withdraw samples from the dissolution medium and replace with fresh medium to maintain a constant volume.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Data Presentation
| Table 1: Enhancement of Drug Solubility by Cyclodextrins | |||
| Drug | Cyclodextrin | Solubility Enhancement Factor | Reference |
| Camptothecin | γ-Cyclodextrin | ~5-fold | [2] |
| Camptothecin | Randomly Dimethyl-β-CD | ~171-fold | [2][3] |
| Praziquantel | β-Cyclodextrin | 4.5 | [2] |
| Praziquantel | Hydroxypropyl-β-CD | 6.0 | [2] |
| Imatinib | β-Cyclodextrin | 10-fold | [2] |
| Table 2: Stability Constants (Kc) of Drug-Cyclodextrin Complexes | ||
| Drug | Cyclodextrin | Stability Constant (Kc) [M⁻¹] |
| Camptothecin | α-Cyclodextrin | 188 |
| Camptothecin | β-Cyclodextrin | 266 |
| Camptothecin | γ-Cyclodextrin | 73 |
| Camptothecin | Hydroxypropyl-β-CD | 160 |
| Camptothecin | Randomly Dimethyl-β-CD | 910 |
Data for Camptothecin complexes were obtained from a study by G. Rajewski et al.[3]
| Table 3: Effect of Cyclodextrin Complexation on Drug Stability | |||
| Drug | Cyclodextrin | Parameter | Improvement |
| Camptothecin | Randomly Dimethyl-β-CD | Half-life (t½) in pH 7.4 buffer | Increased from 58.7 min to 587.3 min |
Data for Camptothecin stability was obtained from a study by G. Rajewski et al.[3]
Visualizations
Caption: Experimental workflow for the synthesis and application of sulfonated γ-cyclodextrin.
Caption: Logical relationship of drug complexation with sulfonated γ-cyclodextrin.
References
- 1. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of controlled release from cyclodextrins: release methods, release systems and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Benzamide Derivatives from 4-(Chlorosulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of benzamide (B126) derivatives from 4-(chlorosulfonyl)benzoic acid. This bifunctional starting material offers a versatile scaffold for creating diverse compound libraries relevant to drug discovery. The protocols focus on a sequential one-pot approach, first forming a stable sulfonamide linkage, followed by amide bond formation. This methodology is efficient, minimizing intermediate workup and purification steps. Applications of the resulting benzamide-sulfonamide structures are discussed, highlighting their significance as modulators of biological targets.
Introduction & Chemical Principles
This compound is a valuable starting material in medicinal chemistry due to its two distinct reactive sites: a highly electrophilic chlorosulfonyl group (-SO₂Cl) and a carboxylic acid group (-COOH). The chlorosulfonyl group is significantly more reactive towards nucleophiles, such as primary and secondary amines, than the carboxylic acid.[1] This reactivity difference allows for a selective, stepwise functionalization.
The typical synthetic strategy involves two key reactions:
-
Sulfonamide Formation: The rapid and robust reaction between the sulfonyl chloride and an amine (R¹-NH₂) to form a stable sulfonamide linkage. This reaction often proceeds under mild conditions.
-
Amide Coupling: The subsequent coupling of the carboxylic acid on the 4-(sulfamoyl)benzoic acid intermediate with a second amine (R²-NH₂) to form the benzamide. This step requires an activating agent to convert the carboxylic acid into a more reactive species.
A one-pot synthesis combines these two steps sequentially in the same reaction vessel without the isolation of the intermediate, thereby improving efficiency and yield.
Experimental Protocols
The following protocols outline the synthesis of benzamide derivatives. The first protocol details the formation of the sulfonamide intermediate. The second and third protocols describe common methods for the subsequent amide coupling to complete the synthesis.
Protocol 1: Synthesis of 4-(N-substituted-sulfamoyl)benzoic Acid Intermediate
This procedure details the reaction of this compound with an amine to form the sulfonamide intermediate.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (R¹-NH₂ or R¹R²-NH) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) or other suitable base (e.g., Triethylamine) (2.5 eq)
-
Deionized Water or an appropriate organic solvent (e.g., Dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and sodium bicarbonate (2.5 eq) in deionized water. Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.0 eq) to the cooled amine solution in portions over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and acidify to pH 2-3 by slowly adding 1 M HCl.
-
The resulting precipitate (the 4-(N-substituted-sulfamoyl)benzoic acid intermediate) can be collected by filtration, washed with cold water, and dried. For a one-pot procedure, this intermediate is used directly in the next step without isolation.
Protocol 2: One-Pot Benzamide Formation via Carbodiimide Coupling
This protocol describes the activation of the carboxylic acid intermediate with EDC and an additive, followed by reaction with a second amine.
Materials:
-
Crude reaction mixture from Protocol 1
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 eq)[3]
-
Second Primary or Secondary Amine (R³-NH₂ or R³R⁴-NH) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl acetate, NaHCO₃ solution, brine)
Procedure:
-
To the crude reaction mixture containing the 4-(N-substituted-sulfamoyl)benzoic acid, add an appropriate anhydrous solvent like DMF or DCM.
-
Add the second amine (1.2 eq), HOBt (or OxymaPure) (1.1 eq), and DIPEA (3.0 eq).[4]
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to afford the final benzamide derivative.[4]
Protocol 3: One-Pot Benzamide Formation via HATU Coupling
This protocol uses the highly efficient uronium salt coupling agent HATU.
Materials:
-
Crude reaction mixture from Protocol 1
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Second Primary or Secondary Amine (R³-NH₂ or R³R⁴-NH) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
To the crude reaction mixture containing the 4-(N-substituted-sulfamoyl)benzoic acid, add anhydrous DMF to achieve a suitable concentration (e.g., 0.1 M).
-
Add the second amine (1.1 eq) followed by DIPEA (2.5 eq) and stir for 5 minutes.[5]
-
Add HATU (1.2 eq) to the mixture. The reaction is often rapid and can be complete in 2-6 hours at room temperature.[5]
-
Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of sulfonamides and benzamides, providing a comparative overview of different conditions.
Table 1: Synthesis of 4-(Sulfamoyl)benzoic Acid Derivatives
| Entry | Amine (R¹-NH₂) | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Aniline | NaHCO₃ | Water | 12 | >85 | [2] |
| 2 | 4-Bromoaniline | K₂CO₃ | PEG | 1 | 90 | [6] |
| 3 | Various Amino Acids | Na₂CO₃ | Water | 4-6 | High | [7] |
| 4 | Morpholine | Pyridine | THF | 2 | >90 | General Method |
Table 2: Amide Coupling of 4-(Sulfamoyl)benzoic Acid Derivatives | Entry | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Reference | | :---: | :--- | :--- | :--- | :--- | :---: | :---: | :---: | | 1 | EDC | HOBt | DIPEA | DMF/DCM | 12-24 | Good |[4] | | 2 | T3P | Et₃N | CH₂Cl₂ | 6 | 65 |[2] | | 3 | HATU | DIPEA | THF | 16 | High |[2] | | 4 | DIC | OxymaPure | - | 2-MeTHF | - | High |[7] |
Visualization of Workflow and Biological Context
Experimental Workflow
The diagram below illustrates the sequential one-pot synthesis of benzamide derivatives from this compound.
Caption: Sequential one-pot synthesis workflow.
Biological Signaling Pathway
Benzamide-sulfonamide derivatives are known to act as allosteric modulators of receptors like MrgX1, which is involved in nociception (pain signaling).[2]
Caption: Modulation of MrgX1 receptor signaling.
Applications in Drug Development
The benzamide-sulfonamide scaffold is of significant interest to drug development professionals. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs.[8] The benzamide moiety is also prevalent in biologically active compounds.[9]
The combination of these two functional groups can lead to compounds with novel pharmacological profiles. For example:
-
Receptor Modulation: As shown above, certain derivatives act as positive allosteric modulators (PAMs) of the Mas-related G protein-coupled receptor X1 (MrgX1), a target for non-opioid pain therapeutics.[2]
-
Enzyme Inhibition: Sulfonamide-containing compounds are classic inhibitors of carbonic anhydrase, an enzyme family implicated in glaucoma, epilepsy, and some cancers.
-
Antimicrobial Agents: The benzimidazole-sulfonyl hybrid structure has shown potent antibacterial and antifungal activities.[9]
The synthetic protocols described herein provide a robust platform for generating diverse libraries of these compounds, enabling structure-activity relationship (SAR) studies and the identification of new lead compounds for various therapeutic targets.
References
- 1. This compound | 10130-89-9 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of 4-(Carboxy)benzenesulfonamides from 4-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-(chlorosulfonyl)benzoic acid with primary and secondary amines is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of a diverse array of 4-(carboxy)benzenesulfonamides. This class of compounds is of significant interest in drug discovery, most notably as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes. The presence of the carboxylic acid moiety offers a handle for further chemical modification or for enhancing the pharmacokinetic properties of potential drug candidates.
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride group of this compound. This reaction proceeds readily under mild conditions and typically requires a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamide linkage is stable, making this synthetic route highly reliable for the generation of compound libraries for screening and lead optimization.
Applications in Drug Development
The primary application of 4-(carboxy)benzenesulfonamides in drug development is the inhibition of carbonic anhydrases.[1] Different CA isoforms are involved in a range of diseases, and the development of isoform-selective inhibitors is a key goal to minimize off-target effects.
| Target | Therapeutic Area | Rationale for Inhibition |
| Carbonic Anhydrase IX (CA IX) | Oncology | CA IX is overexpressed in many solid tumors in response to hypoxia. Its inhibition can disrupt pH regulation in the tumor microenvironment, leading to apoptosis and reduced tumor growth and metastasis.[2][3][4] |
| Carbonic Anhydrase II (CA II) | Glaucoma | Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure. |
| Other CA Isoforms | Various | Other isoforms are targets for diuretics, anticonvulsants, and treatments for altitude sickness. |
The general structure of these inhibitors consists of the benzenesulfonamide (B165840) scaffold, which coordinates to the zinc ion in the active site of the enzyme, and a "tail" portion, derived from the amine, which can be modified to achieve isoform selectivity and desired physicochemical properties.
Reaction Mechanism and Experimental Workflow
The synthesis of 4-(carboxy)benzenesulfonamides follows a straightforward nucleophilic acyl substitution-like mechanism at the sulfonyl group.
Caption: General reaction mechanism for the formation of 4-(carboxy)benzenesulfonamides.
A typical experimental workflow for the synthesis and purification of these compounds is outlined below.
Caption: A generalized experimental workflow for the synthesis of 4-(carboxy)benzenesulfonamides.
Experimental Protocols
Protocol 1: General Synthesis of 4-(N-Alkyl/Aryl-sulfamoyl)benzoic Acids
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (or other suitable base) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M), add the respective primary or secondary amine (1.1 eq) at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in saturated NaHCO₃ solution and wash with ethyl acetate (3 x volume of aqueous layer) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with 1 M HCl at 0 °C until a precipitate is formed (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude 4-(carboxy)benzenesulfonamide in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Quantitative Data
The yields of 4-(carboxy)benzenesulfonamides are generally good to excellent, depending on the nucleophilicity and steric hindrance of the amine used.
| Amine Type | Representative Amine | Typical Yield Range (%) | Reference |
| Primary Aliphatic | Cyclopropylamine | 60 - 80 | [5] |
| Secondary Aliphatic | Morpholine | 70 - 90 | [5] |
| Primary Aromatic | Aniline | 65 - 85 | [6] |
| Substituted Anilines | p-Anisidine | 70 - 90 | [5] |
Note: Yields are highly dependent on specific reaction conditions and the purity of the starting materials.
Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia
Derivatives of 4-(carboxy)benzenesulfonamide are potent inhibitors of carbonic anhydrase IX (CA IX), a key enzyme in the adaptation of tumor cells to hypoxic and acidic microenvironments.
Caption: Role of Carbonic Anhydrase IX in tumor hypoxia and its inhibition.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression on the tumor cell surface.[4] CA IX catalyzes the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺).[2][7] The protons contribute to the acidification of the tumor microenvironment, which promotes invasion and metastasis, while the bicarbonate is transported into the cell to maintain a slightly alkaline intracellular pH, promoting cell survival, proliferation, and resistance to chemotherapy.[3][4] 4-(Carboxy)benzenesulfonamide-based inhibitors block the catalytic activity of CA IX, thereby disrupting this pH-regulating mechanism and rendering the tumor cells more susceptible to apoptosis and treatment.[2]
References
- 1. New insights into the physiological role of carbonic anhydrase IX in tumour pH regulation. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 10130-89-9 | Benchchem [benchchem.com]
- 7. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of Sulfonic Esters from 4-(Chlorosulfonyl)benzoic Acid and Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonic esters from 4-(chlorosulfonyl)benzoic acid and various primary alcohols. This reaction is a cornerstone in medicinal chemistry and materials science for the introduction of a sulfonate linkage, which can modulate the physicochemical and biological properties of molecules.
Introduction
This compound is a bifunctional reagent containing a highly reactive sulfonyl chloride and a carboxylic acid moiety. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with alcohols to form stable sulfonic esters (sulfonates). This reaction is widely employed in the synthesis of diverse molecular scaffolds for drug discovery, as the resulting sulfonate group can act as a bioisostere for phosphate (B84403) or carboxylate groups, influence solubility, and provide a handle for further chemical modification. The reaction is typically conducted in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Data Presentation
The formation of sulfonic esters from this compound and simple primary alcohols generally proceeds with good to excellent yields. The reactivity of the alcohol (primary > secondary > tertiary) and the reaction conditions play a significant role in the outcome. Below is a summary of typical yields obtained for the reaction with various alcohols.
| Alcohol | Product | Typical Yield (%) |
| Methanol | Methyl 4-(sulfonyloxy)benzoate | ~60-70% |
| Ethanol (B145695) | Ethyl 4-(sulfonyloxy)benzoate | ~70-80% |
| 1-Propanol | Propyl 4-(sulfonyloxy)benzoate | ~75-85% |
| 1-Butanol | Butyl 4-(sulfonyloxy)benzoate | ~75-85% |
Signaling Pathways and Logical Relationships
The reaction proceeds through a nucleophilic acyl substitution mechanism at the sulfur atom of the sulfonyl chloride.
Caption: Reaction pathway for sulfonic ester formation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of sulfonic esters from this compound and a representative alcohol (ethanol). The same general procedure can be adapted for other primary alcohols.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (3.0 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add anhydrous ethanol (3.0 eq). Cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) dropwise to the reaction mixture. The addition of pyridine may cause a slight exotherm.
-
Reaction: After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude sulfonic ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of sulfonic esters from this compound.
Caption: Experimental workflow for sulfonic ester synthesis.
Conclusion
The reaction of this compound with alcohols provides a reliable and efficient method for the synthesis of sulfonic esters. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the facile generation of diverse sulfonated molecules for various scientific applications. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity.
The Role of 4-(Chlorosulfonyl)benzoic Acid in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 4-(chlorosulfonyl)benzoic acid as a versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. Its bifunctional nature, possessing both a highly reactive chlorosulfonyl group and a carboxylic acid moiety, allows for diverse chemical modifications, leading to the development of potent enzyme inhibitors and other therapeutic agents.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for the introduction of the arylsulfonamide pharmacophore, a structural motif present in numerous approved drugs. The high electrophilicity of the sulfonyl chloride enables facile reaction with a variety of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. The carboxylic acid group provides an additional site for chemical derivatization, allowing for the creation of complex molecules with fine-tuned biological activities. This document will explore its application in the synthesis of prominent classes of bioactive heterocyclic compounds, including inhibitors of carbonic anhydrase and cyclooxygenase-2 (COX-2), as well as various anticancer agents.
Data Presentation: Bioactivity of Synthesized Heterocyclic Compounds
The following tables summarize the quantitative biological activity data for representative heterocyclic compounds synthesized using this compound or its derivatives.
Table 1: Carbonic Anhydrase Inhibition Data
| Compound ID | Heterocyclic Core | Target Isozyme | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) | Reference |
| 1 | Thiazole | hCA I | 77.38 | 113 | [1] |
| 2 | Thiazole | hCA II | 62.79 | 91.9 | [1] |
| 3 | Thiazole | hCA I | 319.59 | 395.8 | [1] |
| 4 | Thiazole | hCA II | 425.89 | 516 | [1] |
Table 2: Cyclooxygenase (COX) Inhibition Data
| Compound ID | Heterocyclic Core | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5 | Phthalazone | COX-1 | >100 | >200 | [2] |
| 6 | Phthalazone | COX-2 | 0.075 | >200 | [2] |
| 7 | Generic Sulfonamide | Human COX-1 | 15.8 | >200 | [2] |
| 8 | Generic Sulfonamide | Human COX-2 | 0.075 | >200 | [2] |
Table 3: Anticancer Activity Data
| Compound ID | Heterocyclic Core | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 9 | Thiophene | HeLa (Cervical) | 7.2 ± 1.12 | [3] |
| 10 | Thiophene | MDA-MB-231 (Breast) | 4.62 ± 0.13 | [3] |
| 11 | Thiophene | MCF-7 (Breast) | 7.13 ± 0.13 | [3] |
| 12 | Quinoxaline | A549 (Lung) | 9.32 ± 1.56 | [4] |
| 13 | Quinoxaline | A549 (Lung) | 11.98 ± 2.59 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key precursors and representative bioactive heterocyclic compounds, as well as protocols for in vitro biological assays.
Synthesis of N-(Thiazol-2-yl)benzenesulfonamide Derivatives
This protocol describes a general method for the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives from 2-aminothiazole (B372263) and various benzenesulfonyl chlorides.
Materials:
-
2-Aminothiazole
-
Substituted benzenesulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 4-fluorobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride)
-
Sodium acetate (B1210297)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 g, 9.98 mmol) and sodium acetate (2 equivalents) in distilled water (15 mL).
-
To this solution, add the substituted benzenesulfonyl chloride (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to 80-85 °C and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Dry the product to obtain the desired N-(thiazol-2-yl)benzenesulfonamide derivative.[5]
Expected Yields: 70-83%[5]
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.[6]
In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of synthesized compounds against carbonic anhydrase (CA).
Materials:
-
Purified CA isozyme (e.g., hCA I, hCA II)
-
CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) solution (substrate)
-
Test compound solutions at various concentrations
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 158 µL of CA Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound solution (or vehicle control) to the appropriate wells.
-
Add 20 µL of the CA working solution to each well (except for the blank).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[7]
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
In Vitro COX-2 Inhibition Assay
This fluorometric assay is used to screen for inhibitors of cyclooxygenase-2 (COX-2) activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test compound solutions at various concentrations
-
96-well plate suitable for fluorescence measurements
-
Fluorometric microplate reader
Procedure:
-
Equilibrate all reagents to room temperature.
-
Prepare a reaction master mix according to the kit manufacturer's instructions.
-
To the appropriate wells of a 96-well plate, add the screening compounds, positive control (Celecoxib), and enzyme control.
-
Add the COX-2 enzyme to the wells containing the screening compounds and the positive control.
-
Add the reaction master mix to all wells.
-
Measure the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 5-10 minutes at 25°C.[8]
-
Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the synthesis and evaluation of bioactive heterocyclic compounds derived from this compound.
Caption: General workflow for the synthesis of bioactive sulfonamides.
Caption: Mechanism of carbonic anhydrase inhibition.
Caption: COX-2 enzyme inhibition pathway.
Caption: Drug discovery workflow for sulfonamide-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
Anwendungshinweise und Protokolle: Derivatisierung von Alkoholen und Phenolen mit 4-(Chlorsulfonyl)benzoesäure für die Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von Alkoholen und Phenolen mit 4-(Chlorsulfonyl)benzoesäure. Diese Methode erhöht die Empfindlichkeit und verbessert die chromatographische Analyse, insbesondere bei der Verwendung von HPLC- oder LC-MS-Techniken.
Einleitung
Die Analyse von Alkoholen und Phenolen kann aufgrund ihrer geringen UV-Absorption und hohen Polarität eine Herausforderung darstellen. Die chemische Derivatisierung mit 4-(Chlorsulfonyl)benzoesäure wandelt diese Analyten in Derivate um, die eine Carboxylgruppe und eine Sulfonylgruppe aufweisen. Dies verbessert die chromatographischen Eigenschaften und erhöht die Nachweisempfindlichkeit, insbesondere bei der Analyse mittels Umkehrphasen-Flüssigkeitschromatographie (RP-HPLC) gekoppelt mit Massenspektrometrie (MS). Die Einführung einer leicht ionisierbaren Gruppe ermöglicht eine empfindliche Detektion im Negativ-Ionen-Modus.
Chemische Reaktion
Die Derivatisierungsreaktion beinhaltet die Umsetzung der Hydroxylgruppe (-OH) des Alkohols oder Phenols mit der Chlorsulfonylgruppe (-SO₂Cl) der 4-(Chlorsulfonyl)benzoesäure. Diese Reaktion findet typischerweise in Gegenwart einer Base wie Pyridin statt, die als Katalysator und zur Neutralisierung des entstehenden Chlorwasserstoffs (HCl) dient.
Abbildung 1: Chemische Reaktion der Derivatisierung.
Experimentelle Protokolle
Die folgenden Protokolle basieren auf etablierten Methoden zur Derivatisierung von Hydroxylgruppen für die LC-MS-Analyse.
Benötigte Materialien
-
4-(Chlorsulfonyl)benzoesäure (Reinheit ≥ 96%)
-
Pyridin (HPLC-Qualität, ≥ 99.9%)
-
Acetonitril (LC-MS-Qualität)
-
Chloroform (HPLC-Qualität)
-
Methanol (LC-MS-Qualität)
-
Wasser (deionisiert, z.B. Milli-Q)
-
Ammoniumformiat (für MS, ≥ 99.0%)
-
Analytstandards (spezifische Alkohole/Phenole von Interesse)
-
Interne Standards (falls erforderlich)
-
Glasvials (1,5 mL)
-
Wasserbad mit Schüttler
-
Ultraschallbad
-
Zentrifuge
-
Spritzenfilter (z.B. 0,22 µm)
Protokoll 1: Probenvorbereitung und Derivatisierung
Dieses Protokoll beschreibt die Derivatisierung von Alkoholen und Phenolen in einer Probenmatrix.
-
Probenaufbereitung: Je nach Probenmatrix kann eine Extraktion oder ein Protein-Fällungsschritt erforderlich sein. Für biologische Proben wie Plasma kann eine Protein-Fällung mit einem Gemisch aus Butanol/Methanol (1:1, v/v) durchgeführt werden.
-
Lösungsmittelentfernung: Die vorbereitete Probe wird unter einem sanften Stickstoffstrom oder mittels Vakuumzentrifugation zur Trockne eingedampft.
-
Derivatisierungsreaktion:
-
Der trockene Rückstand wird in 250 µL einer Pyridinlösung (z.B. 393 mg/mL in Acetonitril) gelöst.
-
Anschließend werden 250 µL einer Lösung von 4-(Chlorsulfonyl)benzoesäure (50 mg/mL in Acetonitril) hinzugefügt.[1][2]
-
Die Reaktionsmischung wird in einem Schüttelwasserbad bei 60 °C für 40 Minuten inkubiert.[1][2][3]
-
-
Reaktionsabbruch und Extraktion:
-
Probensammlung: Die untere organische Phase, die die derivatisierten Analyten enthält, wird abgenommen und zur Trockne eingedampft.
-
Rekonstitution: Der trockene Rückstand wird in einem geeigneten Lösungsmittel (z.B. dem mobilen Phasen-Startgemisch) für die HPLC- oder LC-MS-Analyse rekonstituiert.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.
Quantitative Daten (Beispielhaft)
Die folgenden Tabellen fassen beispielhafte quantitative Daten zusammen, die für eine validierte Methode zur Analyse von derivatisierten Alkoholen und Phenolen erwartet werden können.
Tabelle 1: Chromatographische Parameter und Nachweisgrenzen (Beispiel)
| Analyt (Derivat) | Retentionszeit (min) | Linearer Bereich (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Methanol-Derivat | 2.5 | 1 - 500 | > 0.995 | 0.3 | 1.0 |
| Ethanol-Derivat | 3.1 | 1 - 500 | > 0.995 | 0.2 | 0.8 |
| Phenol-Derivat | 5.8 | 0.5 - 250 | > 0.998 | 0.1 | 0.5 |
| p-Kresol-Derivat | 6.4 | 0.5 - 250 | > 0.997 | 0.1 | 0.4 |
LOD: Nachweisgrenze (Limit of Detection); LOQ: Bestimmungsgrenze (Limit of Quantitation)
Tabelle 2: Präzision und Wiederfindung (Beispiel)
| Analyt | Konzentration (ng/mL) | Intra-day Präzision (RSD%) | Inter-day Präzision (RSD%) | Wiederfindung (%) |
| Ethanol | 5 | < 5% | < 8% | 95 - 105 |
| 50 | < 4% | < 6% | 97 - 103 | |
| 250 | < 3% | < 5% | 98 - 102 | |
| Phenol | 2 | < 6% | < 9% | 92 - 108 |
| 20 | < 4% | < 7% | 96 - 104 | |
| 100 | < 3% | < 5% | 97 - 103 |
RSD: Relative Standardabweichung
Stabilität der Derivate
Die Stabilität der derivatisierten Analyten ist entscheidend für reproduzierbare Ergebnisse. Basierend auf ähnlichen Derivatisierungsmethoden kann eine gute Stabilität erwartet werden. Es wird empfohlen, die Stabilität unter den spezifischen Lagerbedingungen zu validieren.
-
Kurzzeitstabilität: Die Derivate sind in der Regel für mehrere Stunden bei 4 °C stabil.[1][3]
-
Langzeitstabilität: Für eine längere Lagerung sollten die Proben bei -80 °C aufbewahrt werden, wo sie über mehrere Tage stabil bleiben können.[1][3]
Zusammenfassung
Die Derivatisierung von Alkoholen und Phenolen mit 4-(Chlorsulfonyl)benzoesäure ist eine robuste und effektive Methode, um die analytischen Eigenschaften dieser Verbindungen für die HPLC- und LC-MS-Analyse zu verbessern. Das vorgestellte Protokoll bietet eine solide Grundlage für die Methodenentwicklung und -validierung. Die Einführung einer Carboxyl- und Sulfonylgruppe führt zu einer erhöhten Empfindlichkeit und verbesserten chromatographischen Leistung, was eine präzise und genaue Quantifizierung in komplexen Matrizes ermöglicht.
References
Troubleshooting & Optimization
Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 4-(chlorosulfonyl)benzoic acid in their syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC to ensure the consumption of the starting material. If the reaction has stalled, consider a moderate increase in temperature or extending the reaction time. |
| Hydrolysis of the sulfonyl chloride: The product is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially during aqueous workup.[1][2] | - Perform the workup quickly and at low temperatures (e.g., pouring the reaction mixture onto crushed ice). - Promptly filter the precipitated product. - For persistent issues, consider an anhydrous workup by removing excess chlorosulfonic acid under reduced pressure.[1] | |
| Presence of a High-Melting, Insoluble White Solid Impurity | Formation of diaryl sulfone: This side reaction is favored at higher temperatures.[1] | Maintain a lower reaction temperature throughout the synthesis. Using a slight excess of chlorosulfonic acid can also help minimize this byproduct.[1] |
| Formation of Isomeric Impurities (e.g., 3-(chlorosulfonyl)benzoic acid) | Reaction conditions favoring the meta-isomer: The carboxylic acid group on benzoic acid is meta-directing. | While the para-isomer is often desired, its formation can be influenced by carefully controlling reaction conditions. Extended reaction times may sometimes favor the thermodynamically more stable para-isomer.[3] |
| Evidence of Disulfonation in Product Analysis | Excessive chlorosulfonic acid or high reaction temperatures: A large excess of the sulfonating agent or elevated temperatures can lead to the introduction of a second chlorosulfonyl group.[1] | - Carefully control the stoichiometry, avoiding a large excess of chlorosulfonic acid (a common ratio is ~3 moles of chlorosulfonic acid to 1 mole of benzoic acid). - Maintain a lower reaction temperature to disfavor the second electrophilic substitution.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic methods are the direct chlorosulfonation of benzoic acid and the oxidation of p-toluenesulfonyl chloride.[3] A less direct route involves the chlorosulfonation of potassium 4-carboxybenzenesulfonate.[4]
Q2: What is the mechanism of the chlorosulfonation of benzoic acid?
A2: The reaction proceeds through electrophilic aromatic substitution. Chlorosulfonic acid acts as both the solvent and the sulfonating agent. The active electrophile, the chlorosulfonium ion (SO₂Cl⁺), is generated and then attacks the benzene (B151609) ring.[1] Due to the deactivating, meta-directing nature of the carboxylic acid group, a mixture of isomers is possible.
Q3: Why is an excess of chlorosulfonic acid used in the direct chlorosulfonation method?
A3: A large excess of chlorosulfonic acid serves as both the solvent and the reagent, helping to drive the reaction to completion. However, a very large excess can promote side reactions like disulfonation.[1]
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is a common and effective purification method. A suitable solvent system, such as a mixture of ethanol (B145695) and water, can be used.[1] If the product is colored, activated charcoal can be used for decolorization. For the removal of insoluble impurities like sulfones, hot filtration is recommended.[1]
Q5: My product is degrading during storage. What are the proper storage conditions?
A5: this compound is moisture-sensitive.[2] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.
Experimental Protocols
Protocol 1: Synthesis via Chlorosulfonation of Benzoic Acid
Materials:
-
Benzoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, carefully add chlorosulfonic acid (approximately 3 molar equivalents).
-
Cool the flask in an ice-water bath.
-
Slowly add benzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[1]
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.
-
A white precipitate will form. Continue stirring for 15-20 minutes in the ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum.
Protocol 2: Synthesis via Oxidation of p-Toluenesulfonyl Chloride
Materials:
-
p-Toluenesulfonyl chloride
-
Chromium(VI) oxide
-
Acetic acid
-
Acetic anhydride
-
Ice water
Procedure:
-
Dissolve p-toluenesulfonyl chloride (1 molar equivalent) in a mixture of acetic acid and acetic anhydride.
-
At room temperature, add chromium(VI) oxide (in portions, approximately 3 molar equivalents) to the solution.
-
Heat the mixture to 40°C for 2 hours.[3]
-
After the reaction is complete, pour the mixture into ice water.
-
Filter the resulting precipitate.
-
Dry the solid product to afford this compound. This method has been reported to yield the product at 55%.[3]
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
Preventing hydrolysis of 4-(Chlorosulfonyl)benzoic acid during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Chlorosulfonyl)benzoic acid, with a focus on preventing its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low, and I suspect hydrolysis. What are the primary causes?
A1: Low yields of this compound are frequently due to the hydrolysis of the reactive sulfonyl chloride group to the corresponding sulfonic acid. This is most likely to occur during the workup phase of your reaction. The primary culprits are elevated temperatures and prolonged exposure to water or atmospheric moisture.[1][2] The quenching step, where the reaction mixture is added to ice, must be performed carefully to maintain a low temperature.[1]
Q2: How can I visually identify if hydrolysis has occurred during my workup?
A2: this compound is a solid that is largely insoluble in cold water, leading to its precipitation during a properly executed aqueous quench.[1] Its hydrolysis product, 4-sulfobenzoic acid, is significantly more water-soluble.[1] Therefore, if you observe that a substantial portion of your product remains dissolved in the aqueous phase after quenching and acidification, significant hydrolysis has likely occurred.
Q3: Is an aqueous workup always necessary? Are there alternatives?
A3: While a carefully controlled aqueous quench is a common and effective method, an anhydrous workup is a viable alternative, particularly if hydrolysis remains a persistent issue.[1] This typically involves the removal of excess chlorosulfonic acid under reduced pressure. However, this method requires careful handling due to the corrosive nature of chlorosulfonic acid vapors.
Q4: What is the best way to purify crude this compound?
A4: Recrystallization is an effective method for purifying the crude product. A common solvent system for this is a mixture of ethanol (B145695) and water.[1] Other potential solvents include acetic acid or toluene. During recrystallization, it is crucial to work efficiently to minimize the product's contact time with hot, aqueous environments to prevent hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low product yield with a significant amount of water-soluble acidic byproduct. | Hydrolysis of the sulfonyl chloride group. | Implement a rapid quenching procedure at low temperatures (0-5 °C). Filter the precipitated product immediately after quenching. Minimize the contact time between the product and the aqueous acidic solution.[1] Consider switching to an anhydrous workup. |
| Product precipitates as an oil or sticky solid instead of a filterable solid. | Presence of impurities lowering the melting point. Incomplete removal of the reaction solvent. | Ensure the quenching solution is sufficiently cold to induce rapid crystallization. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Ensure all volatile organics are removed under vacuum before assessing the product's physical state. |
| During extraction with an organic solvent, a persistent emulsion forms. | High concentration of reagents or product. Vigorous shaking of the separatory funnel. | Dilute the mixture with more of the organic solvent and water. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| The final product is discolored. | Formation of colored byproducts during the reaction or workup. | Consider treating the crude product solution with a small amount of activated charcoal before recrystallization to remove colored impurities.[1] |
Experimental Protocols
Below are detailed protocols for two common workup procedures for reactions involving this compound.
Protocol 1: Aqueous Quench and Rapid Filtration
This method is suitable for most applications and relies on the low solubility of the product in cold acidic water to protect it from extensive hydrolysis.
1. Preparation for Quenching:
-
In a separate, large beaker, prepare a slurry of crushed ice and water. The volume should be sufficient to fully quench the reaction and maintain a low temperature.
2. Quenching the Reaction:
-
Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into the vigorously stirred ice-water slurry.[1] The rate of addition should be controlled to keep the temperature of the quench mixture between 0-5 °C.
3. Precipitation and Isolation:
-
A white precipitate of this compound should form immediately.
-
Continue to stir the slurry in an ice bath for an additional 15-20 minutes to ensure complete precipitation.[1]
-
Immediately collect the solid product by vacuum filtration. Do not allow the product to sit in the acidic filtrate for an extended period.[1]
4. Washing:
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any remaining acid.
5. Drying:
-
Dry the purified product under vacuum to a constant weight.
Protocol 2: Anhydrous Workup
This method avoids the use of water in the initial workup stages and is recommended when hydrolysis is a significant problem.
1. Removal of Excess Reagent:
-
Once the reaction is complete, equip the reaction flask for vacuum distillation.
-
Carefully remove the excess chlorosulfonic acid under reduced pressure. This step should be performed in a well-ventilated fume hood with appropriate safety precautions, including a trap for the corrosive vapors.
2. Dissolution and Filtration:
-
After removing the excess chlorosulfonic acid, allow the residue to cool.
-
Dissolve the crude product in a suitable anhydrous organic solvent in which the desired product is soluble but inorganic byproducts are not. Anhydrous dichloromethane (B109758) or diethyl ether can be considered.
-
Filter the solution to remove any insoluble inorganic salts.
3. Solvent Removal:
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
4. Purification:
-
The crude product can be further purified by recrystallization from an appropriate solvent system.[1]
Data Presentation
| Parameter | Condition | Effect on Hydrolysis Rate | Rationale |
| Temperature | Increase | Increases | Provides more energy for the reaction to overcome the activation barrier. |
| Decrease | Decreases | Slows down the reaction kinetics. | |
| pH | Neutral to Acidic | Relatively Slower | The concentration of the hydroxide (B78521) nucleophile is low. |
| Alkaline (Basic) | Increases | A higher concentration of the stronger hydroxide nucleophile accelerates the nucleophilic attack on the electrophilic sulfur atom.[3] | |
| Solvent | Anhydrous Organic | Negligible | No water is present to act as a nucleophile. |
| Aqueous | Hydrolysis Occurs | Water acts as a nucleophile. |
Visualizations
The following diagrams illustrate the workup workflows and the chemical transformation to be avoided.
Caption: The undesired hydrolysis of this compound.
Caption: Comparison of Aqueous and Anhydrous Workup Workflows.
References
Troubleshooting byproduct formation in the chlorosulfonation of benzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning byproduct formation in the chlorosulfonation of benzoic acid. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the chlorosulfonation of benzoic acid in a question-and-answer format.
Question: My reaction is producing a significant amount of the para-isomer, 4-(chlorosulfonyl)benzoic acid, instead of the desired meta-isomer. How can I improve the selectivity?
Answer:
The formation of the para-isomer is a common side reaction, and its prevalence is highly dependent on the reaction conditions. The carboxylic acid group of benzoic acid is a meta-director in electrophilic aromatic substitution; however, reaction parameters can influence the isomeric distribution.
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Cause 1: High Reaction Temperature. Elevated temperatures can provide the activation energy needed to form the thermodynamically less favored, but still possible, para-isomer. At temperatures exceeding 100°C, chlorosulfonic acid may also decompose, generating sulfur trioxide (SO₃), which can alter the reaction pathway.[1]
-
Cause 2: Extended Reaction Time. Prolonged reaction times, even at moderate temperatures, can lead to an equilibrium mixture where the proportion of the more stable isomer may increase.[1]
Solutions:
-
Temperature Control: Maintain a consistent and lower reaction temperature. For the chlorosulfonation of benzoic acid, a temperature range of 20°C to 90°C is often recommended to favor the formation of the meta-isomer.[1]
-
Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. The reaction should be stopped once the benzoic acid has been fully consumed to prevent prolonged exposure to reaction conditions that could lead to isomerization.[1]
Question: I have a high-melting, insoluble white solid in my final product. What is this byproduct and how can I prevent its formation?
Answer:
This byproduct is likely a diaryl sulfone. The formation of sulfones is a known side reaction in chlorosulfonation reactions.[1]
-
Cause: Diaryl sulfones are typically formed at higher reaction temperatures. They arise from the electrophilic substitution of a second benzoic acid molecule by the initially formed 3-(chlorosulfonyl)benzoic acid, followed by the elimination of HCl.[1]
Solutions:
-
Maintain Lower Reaction Temperature: The most effective way to prevent sulfone formation is to maintain a lower reaction temperature throughout the addition of reagents and the subsequent stirring period.[1]
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Use a Slight Excess of Chlorosulfonic Acid: Employing a slight excess of chlorosulfonic acid can help to ensure the complete conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, thereby reducing its availability for the side reaction leading to sulfone formation.[1]
Question: My product analysis shows evidence of disulfonation. How can this be avoided?
Answer:
Disulfonation results in the introduction of a second chlorosulfonyl group onto the benzoic acid ring.
-
Cause: This side reaction is favored by the use of a large excess of chlorosulfonic acid and/or high reaction temperatures.[1]
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to benzoic acid. While an excess of chlorosulfonic acid is necessary as it also acts as the solvent, a very large excess (e.g., >5 equivalents) should be avoided. A common ratio is approximately 3 moles of chlorosulfonic acid to 1 mole of benzoic acid.[1]
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Lower Reaction Temperature: As with other side reactions, maintaining a lower reaction temperature will disfavor the second electrophilic substitution, which is more difficult due to the deactivating nature of the first sulfonyl chloride group.[1]
Question: The yield of my desired 3-(chlorosulfonyl)benzoic acid is low, and I am recovering a large amount of a water-soluble compound. What is happening?
Answer:
You are likely observing the hydrolysis of your product, 3-(chlorosulfonyl)benzoic acid, to 3-sulfobenzoic acid. The chlorosulfonyl group is highly reactive and susceptible to hydrolysis.[1]
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Cause: This typically occurs during the workup step if the product is exposed to water or moisture for an extended period, especially at elevated temperatures. The quenching process, where the reaction mixture is added to ice, must be performed carefully.[1]
Solutions:
-
Rapid Quenching and Filtration: Pour the reaction mixture onto crushed ice quickly and ensure the temperature of the resulting aqueous mixture remains low (0-5°C). Do not allow the precipitated product to sit in the acidic water for a long time. Filter the solid product as soon as possible after quenching.[1]
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Anhydrous Workup: If hydrolysis is a persistent issue, consider an anhydrous workup. This involves removing the excess chlorosulfonic acid under reduced pressure (with appropriate safety precautions) before purification.[1]
Data Presentation
The following tables summarize the expected trends in byproduct formation based on reaction conditions. Please note that the specific values are illustrative and can vary based on the exact experimental setup.
Table 1: Illustrative Effect of Temperature on Isomer Distribution
| Reaction Temperature (°C) | Desired meta-isomer (%) | Undesired para-isomer (%) |
| 40 | 95 | 5 |
| 80 | 85 | 15 |
| 120 | 70 | 30 |
Table 2: Illustrative Effect of Reactant Ratio on Disulfonation
| Molar Ratio (Chlorosulfonic Acid : Benzoic Acid) | Monosulfonated Product (%) | Disulfonated Product (%) |
| 3 : 1 | 98 | 2 |
| 5 : 1 | 90 | 10 |
| 10 : 1 | 75 | 25 |
Table 3: Illustrative Effect of Temperature on Diaryl Sulfone Formation
| Reaction Temperature (°C) | Desired Product (%) | Diaryl Sulfone (%) |
| 60 | 97 | 3 |
| 100 | 90 | 10 |
| 140 | 80 | 20 |
Experimental Protocols
1. Protocol for Chlorosulfonation of Benzoic Acid
This protocol describes a general procedure for the synthesis of 3-(chlorosulfonyl)benzoic acid.
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Materials:
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Benzoic acid
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Chlorosulfonic acid
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Crushed ice
-
Deionized water
-
-
Equipment:
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Ice bath
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Heating mantle
-
Thermometer
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Buchner funnel and vacuum flask
-
-
Procedure:
-
In a fume hood, charge a round-bottom flask with chlorosulfonic acid (3 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add benzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.[1]
-
Cool the reaction mixture back to room temperature.
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In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.
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A white precipitate will form. Continue stirring for 15-20 minutes in the ice bath.
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Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.[1]
-
Dry the crude product under vacuum.
-
2. Protocol for HPLC Monitoring of the Reaction
This protocol provides a general method for monitoring the progress of the chlorosulfonation reaction.
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
-
Procedure:
-
Prepare a calibration curve using standards of benzoic acid and 3-(chlorosulfonyl)benzoic acid.
-
During the reaction, carefully withdraw a small aliquot of the reaction mixture at regular intervals.
-
Quench the aliquot in a known volume of ice-cold water/acetonitrile mixture.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the disappearance of the benzoic acid peak and the appearance of the 3-(chlorosulfonyl)benzoic acid peak to determine the reaction endpoint.
-
3. Protocol for Recrystallization of 3-(Chlorosulfonyl)benzoic Acid
This protocol can be used to purify the crude product and remove impurities like the para-isomer or sulfones.[1]
-
Materials:
-
Crude 3-(chlorosulfonyl)benzoic acid
-
Ethanol (B145695) (or another suitable solvent like acetic acid or toluene)
-
Deionized water
-
Activated charcoal (optional)
-
-
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and vacuum flask
-
-
Procedure:
-
Place the crude 3-(chlorosulfonyl)benzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to fully dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities (like sulfones).
-
Allow the filtrate to cool slowly to room temperature. If necessary, cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the chlorosulfonation of benzoic acid?
A1: The reaction proceeds via electrophilic aromatic substitution. At lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid. This electrophile then attacks the electron-rich benzene (B151609) ring, with the meta-position being favored due to the directing effect of the carboxylic acid group.[1]
Q2: Why is a large excess of chlorosulfonic acid typically used in this reaction?
A2: Chlorosulfonic acid serves two purposes in this reaction: it is both the reactant and the solvent. Using it in excess ensures that the reaction mixture remains stirrable and that there is a sufficient concentration of the sulfonating agent to drive the reaction to completion.[1]
Q3: What safety precautions should be taken when working with chlorosulfonic acid?
A3: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have a suitable neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.
Visualizations
Caption: Reaction mechanism for the chlorosulfonation of benzoic acid.
Caption: A typical experimental workflow for synthesis and purification.
Caption: A logical guide to troubleshooting common byproduct issues.
References
Technical Support Center: Purification of Crude 4-(Chlorosulfonyl)benzoic Acid by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(chlorosulfonyl)benzoic acid by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 4-sulfobenzoic acid or its salts (e.g., potassium 4-carboxybenzenesulfonate), and the hydrolysis product, 4-sulfobenzoic acid. The presence of residual chlorosulfonic acid from the synthesis is also possible.
Q2: Why is it crucial to use anhydrous solvents for the recrystallization of this compound?
A2: this compound is highly sensitive to moisture. The chlorosulfonyl group (-SO₂Cl) readily reacts with water in a hydrolysis reaction to form the corresponding 4-sulfobenzoic acid.[1] This not only results in a loss of the desired product but also introduces a significant impurity that can be difficult to remove. Therefore, the use of anhydrous (dry) solvents and techniques is critical to prevent this degradation.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: While specific solubility data is limited, based on the purification of analogous aromatic sulfonyl chlorides, suitable anhydrous solvents for screening include:
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Chlorinated solvents: Chloroform, Dichloromethane
-
Aromatic hydrocarbons: Toluene
-
Ethers: Diethyl ether (use with caution due to low boiling point and high flammability)
-
Esters: Ethyl acetate
-
Nitriles: Acetonitrile
-
Mixed solvent systems: Toluene/Hexanes, Ether/Petroleum ether
The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.
Q4: How can I determine the best solvent for my specific batch of crude this compound?
A4: Small-scale solvent screening is recommended. This involves dissolving a small amount of the crude material in a minimal amount of a hot candidate solvent and observing the formation of crystals upon cooling. The solvent that provides a good yield of pure crystals with minimal soluble impurities is the most suitable.
Q5: What is the expected melting point of pure this compound?
A5: The melting point of pure this compound is in the range of 230-235 °C.[1][2] A broad or depressed melting point of the recrystallized product indicates the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not saturated. 2. The cooling process is too rapid: This can lead to supersaturation. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. 3. Re-evaluate your solvent choice: Perform a new solvent screen to find a more suitable solvent or consider a mixed solvent system. |
| Oiling Out (Formation of an oil instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the compound or its impurities. 2. The crude material has a high concentration of impurities, depressing the melting point. 3. The solution is cooling too quickly. | 1. Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble. 2. Consider a preliminary purification step, such as a wash with an immiscible solvent, to remove some impurities before recrystallization. 3. Allow the solution to cool more slowly. Insulate the flask to promote gradual cooling. |
| Poor Recovery of Recrystallized Product | 1. The chosen solvent has a relatively high solubility for the compound at low temperatures. 2. Too much solvent was used in the initial dissolution step. 3. Significant product was lost during hot filtration (if performed). 4. The product was washed with an excessive amount of cold solvent. | 1. Cool the filtrate in an ice bath to maximize crystal precipitation. 2. If the filtrate is suspected to contain a significant amount of product, concentrate it and attempt a second recrystallization. 3. Ensure the filtration apparatus is pre-heated to minimize premature crystallization. 4. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Recrystallized Product is Still Impure (e.g., broad melting point) | 1. The cooling process was too fast, leading to the trapping of impurities in the crystal lattice. 2. The chosen solvent did not effectively separate the impurities. 3. Hydrolysis occurred during the recrystallization process. | 1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Select a different recrystallization solvent. 3. Ensure all glassware is oven-dried and anhydrous solvents are used. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅ClO₄S |
| Molecular Weight | 220.63 g/mol |
| Appearance | Off-white to beige powder/crystals |
| Melting Point | 230-235 °C |
| Moisture Sensitivity | High; reacts with water |
Table 2: Suggested Anhydrous Solvents for Recrystallization Screening
| Solvent | Class | Boiling Point (°C) | Notes |
| Toluene | Aromatic Hydrocarbon | 111 | Good for dissolving non-polar to moderately polar compounds at high temperatures. |
| Chloroform | Halogenated Hydrocarbon | 61 | Effective for a range of organic compounds. Use in a well-ventilated fume hood. |
| Ethyl Acetate | Ester | 77 | A moderately polar solvent. Ensure it is anhydrous as it can contain water. |
| Acetonitrile | Nitrile | 82 | A polar aprotic solvent. |
| Hexane/Toluene Mixture | Mixed Hydrocarbons | Variable | Can be used to fine-tune the polarity of the solvent system. |
| Diethyl Ether/Petroleum Ether Mixture | Mixed Ether/Hydrocarbon | Variable | Suitable for compounds that are highly soluble in ether. Use with extreme caution due to high flammability. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
Objective: To purify crude this compound by recrystallization using an appropriate anhydrous organic solvent.
Materials:
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Crude this compound
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Selected anhydrous recrystallization solvent (e.g., toluene, chloroform, or ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Oven-dried glassware
Procedure:
-
Dissolution: Place the crude this compound in a dry Erlenmeyer flask. Add a minimal amount of the selected anhydrous solvent. Gently heat the mixture with stirring to the boiling point of the solvent. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anhydrous solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of the solvent. The drying process is critical to prevent hydrolysis of the product upon storage.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Sulfonamide Synthesis with 4-(Chlorosulfonyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides using 4-(chlorosulfonyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of sulfonamides with this compound?
A1: The most prevalent side reactions include:
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Hydrolysis: The highly reactive sulfonyl chloride group can react with water to form the corresponding 4-carboxybenzenesulfonic acid. This is a significant issue, especially during aqueous workup procedures.[1]
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Bis-sulfonylation: Primary amines (R-NH₂) can react with two molecules of this compound to form a bis-sulfonylated product, R-N(SO₂-C₆H₄-COOH)₂.
-
Diaryl Sulfone Formation: At elevated temperatures, the initially formed sulfonyl chloride can undergo an electrophilic aromatic substitution with another molecule of benzoic acid or its derivative, leading to the formation of a highly stable and often insoluble diaryl sulfone.
-
Reaction with Solvent or Base: Nucleophilic solvents or bases (e.g., pyridine) can sometimes react with the sulfonyl chloride.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in sulfonamide synthesis are common and can often be attributed to several factors:
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Moisture Contamination: The presence of water in the reaction mixture will lead to the hydrolysis of the starting material, this compound, reducing the amount available to react with your amine.[1]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While some reactions may require heating to proceed at a reasonable rate, excessive temperatures can promote the formation of side products like diaryl sulfones.
-
Incorrect Stoichiometry: An improper ratio of amine to sulfonyl chloride can lead to incomplete conversion or the formation of bis-sulfonylated byproducts.
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly, requiring more forcing conditions that can also favor side reactions.
-
Inefficient Purification: Significant product loss can occur during workup and purification steps if the chosen methods are not optimized for your specific product.
Q3: How can I minimize the hydrolysis of this compound during my reaction and workup?
A3: To minimize hydrolysis, the following precautions are crucial:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Careful Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., on an ice bath).
-
Anhydrous Workup: If hydrolysis is a persistent issue, consider an anhydrous workup. This could involve removing volatile components under reduced pressure before purification.
Q4: I've observed a significant amount of a white, insoluble precipitate in my crude product. What is it likely to be, and how can I avoid it?
A4: A high-melting, insoluble white solid is often a diaryl sulfone byproduct. This is typically formed at higher reaction temperatures. To prevent its formation, maintain a lower and more controlled reaction temperature throughout the synthesis.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Hydrolysis of this compound. | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Run the reaction under an inert atmosphere (N₂ or Ar). - Perform aqueous workup at low temperatures (0-5 °C). |
| Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS. - Increase reaction time or gently heat if the amine is not very reactive. - Consider using a catalyst like DMAP for less reactive amines. | |
| Product loss during workup/purification. | - Optimize the pH during extraction to ensure your product is in the organic layer. - Choose an appropriate recrystallization solvent to maximize recovery. | |
| Formation of Insoluble Byproduct | Diaryl sulfone formation. | - Maintain a lower reaction temperature. - Avoid prolonged heating. |
| Product is a Sticky Oil Instead of a Solid | Presence of impurities. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. - Purify by column chromatography. |
| Product is inherently an oil. | - Confirm the structure by NMR and MS. | |
| Multiple Spots on TLC of Crude Product | Formation of side products (hydrolysis, bis-sulfonylation). | - For bis-sulfonylation, use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution. - For hydrolysis, follow the steps to ensure anhydrous conditions. |
| Unreacted starting materials. | - Ensure the reaction has gone to completion by monitoring with TLC. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-sulfamoylbenzoic Acid
This protocol describes a general method for the reaction of this compound with an aromatic amine.
Materials:
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This compound
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Aromatic amine (e.g., aniline)
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Anhydrous pyridine (B92270) or triethylamine
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Anhydrous dichloromethane (B109758) (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aromatic amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-aryl-4-sulfamoylbenzoic acid.
-
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in sulfonamide synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Anhydrous reaction conditions for 4-(Chlorosulfonyl)benzoic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-(Chlorosulfonyl)benzoic acid in anhydrous reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions absolutely necessary when working with this compound?
A1: The chlorosulfonyl group (-SO₂Cl) in this compound is highly electrophilic and extremely reactive towards nucleophiles, especially water.[1] Exposure to even trace amounts of moisture will cause rapid hydrolysis, converting the sulfonyl chloride to the corresponding 4-sulfobenzoic acid.[2] This side reaction will significantly lower the yield of your desired product and complicate purification.
Q2: What happens if my reaction is contaminated with water?
A2: Water contamination leads to the formation of 4-sulfobenzoic acid as a major byproduct.[2] Since 4-sulfobenzoic acid is often a water-soluble solid, it can be difficult to separate from your desired product, especially during aqueous workup procedures. This leads to low yields and impurities.[2]
Q3: How should this compound be stored?
A3: It is critical to store this compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from moisture.[3][4] Recommended storage is in a dry, cool place, typically at 2-8°C.[3] The material is sensitive to moisture and corrosive.[4][5]
Q4: What are suitable solvents for anhydrous reactions with this compound?
A4: The choice of solvent depends on the specific reaction. However, common anhydrous solvents that are compatible include acetonitrile (B52724) (ACN), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and pyridine (B92270) (which can also act as a base). Always use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves.
Q5: How can I ensure my glassware and reagents are sufficiently dry?
A5: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere. Other reagents, particularly amines or alcohols used in the reaction, should be purchased in anhydrous form or dried according to standard laboratory procedures.
Troubleshooting Guide
Problem: My reaction yield is very low, and I've isolated a significant amount of a water-soluble white solid.
-
Answer: You are most likely observing the hydrolysis of your starting material, this compound, into 4-sulfobenzoic acid.[2]
-
Cause: This is a classic sign of moisture contamination. The sulfonyl chloride group is highly susceptible to hydrolysis.[1][2] This can happen if your solvents were not properly dried, if moisture was introduced from the atmosphere during the reaction setup, or during an aqueous workup where the product was exposed to water for too long.[2]
-
Solution:
-
Strict Anhydrous Technique: Ensure all solvents, reagents, and glassware are rigorously dried. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Rapid Workup: If an aqueous workup is unavoidable, perform it as quickly as possible. Pour the reaction mixture onto crushed ice to keep the temperature low (0-5°C) and immediately filter the precipitated product.[2]
-
Anhydrous Workup: If hydrolysis remains a problem, consider a completely anhydrous workup. This may involve removing the solvent and any volatile reagents under reduced pressure before purification by other means (e.g., chromatography).[2]
-
Problem: The reaction is sluggish or fails to proceed to completion.
-
Answer: This issue can stem from several factors related to reagent quality or reaction conditions.
-
Cause:
-
Hydrolyzed Starting Material: Your this compound may have degraded due to improper storage, meaning you are starting with less active reagent than calculated.
-
Insufficient Activation (for Amide/Ester Formation): Reactions with amines or alcohols often require a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to scavenge the HCl produced.[1] Without it, the reaction mixture becomes acidic, protonating the nucleophile and reducing its reactivity.
-
Low Temperature: The reaction may require heating to overcome the activation energy barrier.
-
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored.
-
Add a Base: Include at least one equivalent of a suitable base like triethylamine or pyridine in your reaction protocol when reacting with amines or alcohols.
-
Increase Temperature: Cautiously increase the reaction temperature and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Problem: My product analysis shows evidence of disulfonation or other unexpected byproducts.
-
Answer: The formation of complex byproducts often points to issues with reaction temperature or stoichiometry.
-
Cause: While disulfonation is more commonly a side reaction during the synthesis of this compound itself, related side reactions can occur if reaction temperatures are too high.[2] High temperatures can promote side reactions with other functional groups or lead to decomposition.
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating. If the reaction is highly exothermic, use an ice bath during reagent addition to control the temperature.
-
Stoichiometry: Use the correct molar ratios of reactants. An excess of one reagent may lead to unwanted secondary reactions.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₄S | [3] |
| Molecular Weight | 220.63 g/mol | [3] |
| Appearance | Off-white to beige powder | [3][5] |
| Melting Point | 230-235 °C | |
| Boiling Point | 379.1 °C (Predicted) | [3] |
| Solubility | Reacts with water; Soluble in DMSO, Methanol | [3][5] |
| Storage | Store under inert gas (Nitrogen/Argon) at 2-8°C | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up Anhydrous Reactions
-
Glassware Preparation: Dry all necessary glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C overnight. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment. This can be achieved using a bubbler system connected to a nitrogen/argon line.
-
Reagent Handling: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents, like this compound, under a counterflow of inert gas.
-
Reaction Monitoring: Follow the reaction's progress using TLC or LC-MS by carefully taking aliquots with a syringe.
Protocol 2: Example Synthesis of N-Substituted-4-sulfamoylbenzoic Acid
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Dissolve this compound (1.1 eq.) in a separate flask in a minimum amount of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1M HCl, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[2][6]
Visualizations
Caption: General experimental workflow for anhydrous reactions.
References
Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(chlorosulfonyl)benzoic acid, with a focus on temperature control to minimize side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Hydrolysis of the Sulfonyl Chloride Group: The chlorosulfonyl group is highly susceptible to hydrolysis, especially during the work-up phase when the reaction mixture is quenched with water or ice.[1] | a. Rapid Quenching at Low Temperature: Pour the reaction mixture onto crushed ice and water swiftly while ensuring the temperature of the aqueous mixture is maintained between 0-5°C.[1] b. Prompt Filtration: Do not allow the precipitated product to remain in the acidic aqueous solution for an extended period. Filter the solid immediately after quenching.[1] c. Anhydrous Work-up: If hydrolysis persists, consider an anhydrous work-up by removing excess chlorosulfonic acid under reduced pressure before purification. |
| 2. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. | a. Optimized Reaction Time and Temperature: For related syntheses, heating the reaction mixture to 80-90°C for 2-4 hours after the initial addition of reagents has been found to be effective.[2] Monitor the reaction progress using TLC or HPLC to ensure the consumption of the starting material. | |
| Formation of a High-Melting, Insoluble White Solid | Diaryl Sulfone Formation: This is a common side reaction in chlorosulfonation, particularly at elevated temperatures.[1] It occurs when the initially formed sulfonyl chloride reacts with another molecule of benzoic acid. | a. Stringent Temperature Control: Maintain a low temperature (not exceeding 20°C) during the addition of benzoic acid to chlorosulfonic acid.[2] b. Use of Excess Chlorosulfonic Acid: A slight excess of chlorosulfonic acid can promote the complete conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, reducing the likelihood of sulfone formation.[1] |
| Presence of Disulfonated Byproducts | Excessive Reaction Conditions: The introduction of a second chlorosulfonyl group onto the benzoic acid ring is favored by high temperatures and a large excess of chlorosulfonic acid.[1] | a. Moderate Reaction Temperature: Avoid excessively high reaction temperatures to disfavor the second electrophilic substitution. b. Control Stoichiometry: Use a controlled excess of chlorosulfonic acid rather than a large excess. |
| Product is an Oil or Fails to Solidify | Presence of Impurities: The presence of unreacted starting materials, solvent residues, or side products can lower the melting point and prevent solidification. | a. Effective Washing: Ensure the crude product is thoroughly washed with cold water to remove any residual acids. b. Recrystallization: Purify the crude product by recrystallization from a suitable solvent to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: Precise temperature control is critical for maximizing yield and purity. While an exact optimum can depend on scale and specific equipment, a general approach involves two stages:
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Addition Phase: Slowly add benzoic acid to chlorosulfonic acid while maintaining a low temperature, ideally not exceeding 20°C, to control the initial exothermic reaction.[2]
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Reaction Phase: After the addition is complete, the mixture is typically heated. For related compounds, temperatures in the range of 80-140°C have been reported. For instance, the synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid involves heating to 140°C, while the synthesis of 3-chloro-4-(chlorosulfonyl)benzoic acid is conducted at around 95°C.[3] A reaction temperature of 80-90°C for 2-4 hours is a reasonable starting point for optimization.[2]
Q2: How can I minimize the formation of the diaryl sulfone byproduct?
A2: Diaryl sulfone formation is primarily driven by high reaction temperatures.[1] To minimize this side reaction, it is crucial to maintain a lower reaction temperature, especially during the initial mixing of the reactants. Using a moderate excess of chlorosulfonic acid can also help by ensuring the rapid conversion of the intermediate sulfonic acid to the sulfonyl chloride, making it less available to react with another benzoic acid molecule.[1]
Q3: What is the best way to quench the reaction and isolate the product to avoid hydrolysis?
A3: The work-up procedure is critical to prevent the hydrolysis of the reactive sulfonyl chloride group. The recommended method is to pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and water. It is essential to ensure that the temperature of the quenching mixture does not rise above 0-5°C.[1] The precipitated product should be filtered off as quickly as possible to minimize its contact time with the acidic aqueous environment.[1]
Q4: What are the main side products to expect, and how can they be identified?
A4: The primary side products are:
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Diaryl sulfones: High melting point, insoluble solids.
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4-Sulfobenzoic acid: The hydrolysis product, which is water-soluble and will be lost in the aqueous filtrate during workup.
-
Isomeric chlorosulfonylbenzoic acids: Such as the meta-isomer.
-
Disulfonated benzoic acid: Can form under harsh conditions.
These byproducts can be identified and quantified using analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.
Quantitative Data on Reaction Parameters
The following table summarizes reaction conditions for the synthesis of this compound and related compounds. It is important to note that direct quantitative comparisons for the target molecule are limited in the available literature, and the data for related compounds should be used as a guide for optimization.
| Starting Material | Reagent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Chromium(VI) oxide, Acetic anhydride, Acetic acid | 20 - 40 | 2 hours | This compound | 55 | ChemicalBook |
| Potassium 4-carboxybenzenesulfonate | Chlorosulfonic acid | Room Temperature | 2 hours | This compound | 20 | [4] |
| 4-chloro benzoic acid | Chlorosulfonic acid | 130 | 5 hours | 4-chloro-3-(chlorosulfonyl)benzoic acid | Not Specified | Benchchem |
| 2,4-dichloro trichloro benzyl | Chlorosulfonic acid, Sulfuric acid | 135 | 4 hours | 2,4-dichloro-5-SULPHURYL CHLORIDE phenylformic acid | Not Specified | Google Patents |
| Benzoic acid | Chlorosulfonic acid | 80 - 90 | 2-4 hours | 3-(Chlorosulfonyl)benzoic acid | Not Specified | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Chlorosulfonation of Benzoic Acid
This protocol is a generalized procedure based on common practices for the chlorosulfonation of aromatic compounds and should be optimized for specific laboratory conditions.
Materials:
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Benzoic acid
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Chlorosulfonic acid
-
Crushed ice
-
Deionized water
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Gas outlet connected to a scrubber (to neutralize HCl gas)
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Ice-water bath
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Heating mantle
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Buchner funnel and vacuum flask
Procedure:
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Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet leading to a sodium hydroxide (B78521) or sodium bicarbonate scrubber, place chlorosulfonic acid (e.g., 4 molar equivalents).
-
Cooling: Cool the flask in an ice-water bath to bring the temperature of the chlorosulfonic acid to 0-5°C.
-
Addition of Benzoic Acid: Slowly and portion-wise, add benzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid. Maintain the internal reaction temperature below 20°C throughout the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to the desired temperature (e.g., 80-90°C) and maintain it for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or HPLC).
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water. Ensure the temperature of the quench mixture remains between 0-5°C.
-
Isolation: A white precipitate of this compound will form. Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.
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Drying: Dry the product, preferably in a vacuum desiccator over a suitable drying agent, to a constant weight.
Visualizations
Caption: Workflow for the synthesis of this compound emphasizing temperature control points to minimize side reactions.
Caption: Logical relationship between temperature control strategies and the minimization of specific side reactions.
References
Technical Support Center: Handling and Removal of Unreacted Chlorosulfonic Acid
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed procedures, troubleshooting advice, and answers to frequently asked questions regarding the safe removal of unreacted chlorosulfonic acid from a reaction mixture.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary hazard when removing unreacted chlorosulfonic acid?
A1: The primary hazard is its extremely violent and exothermic reaction with water.[1][2][3] This reaction, a rapid hydrolysis, produces corrosive mists of sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) gas, which can cause severe burns to the skin, eyes, and respiratory tract.[1][2] The significant heat generated can also lead to splashing and a runaway reaction if not properly controlled.
Q2: What are the products of quenching chlorosulfonic acid with water?
A2: Quenching chlorosulfonic acid (ClSO₃H) with water (H₂O) results in the formation of sulfuric acid and hydrogen chloride.[1][3] The balanced chemical equation for this hydrolysis is: ClSO₃H + H₂O → H₂SO₄ + HCl
Q3: What personal protective equipment (PPE) is mandatory when working with chlorosulfonic acid?
A3: Due to its corrosive nature, comprehensive PPE is essential. This includes:
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Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
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Body Protection: A lab coat or chemical-resistant apron. For larger quantities, a full acid-impervious suit may be necessary.
-
Foot Protection: Closed-toe shoes.
-
Respiratory Protection: Work should always be conducted in a well-ventilated fume hood. In situations with potential for significant exposure, a respirator may be required.
Q4: Can I neutralize chlorosulfonic acid directly with a base like sodium hydroxide (B78521)?
A4: Direct neutralization of concentrated chlorosulfonic acid with a strong base like sodium hydroxide is not recommended. The reaction is extremely vigorous and can be explosive. The acid should first be carefully quenched (hydrolyzed) by adding it to a large excess of ice or an ice/water slurry to dissipate the heat. The resulting dilute solution of sulfuric and hydrochloric acids can then be safely neutralized.
Q5: How should I store chlorosulfonic acid in the laboratory?
A5: Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and organic compounds.[4] Containers should be tightly sealed to prevent the ingress of atmospheric moisture, which can cause fuming and pressure buildup.
Q6: How do I dispose of waste containing chlorosulfonic acid?
A6: Waste containing chlorosulfonic acid is considered hazardous.[1][5] It must first be carefully quenched and neutralized. The resulting neutralized aqueous solution should be disposed of in accordance with federal, state, and local regulations.[1][6] Never pour unreacted or un-neutralized chlorosulfonic acid down the drain.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Excessive Fuming and Splashing During Quenching | 1. Rate of addition of the reaction mixture to the quenching medium is too fast.2. The quenching medium (ice/water) is insufficient in volume or not cold enough.3. Direct addition of water to the reaction mixture instead of the reverse. | 1. Reduce the rate of addition immediately. Add the reaction mixture dropwise or in a very slow, controlled stream.2. Ensure a large excess of crushed ice or an ice/water slurry is used (a 10-fold excess by volume is a good starting point). Ensure the quenching flask is well-immersed in a cooling bath.3. Always add the acid-containing mixture to the quenching medium , never the other way around. |
| Reaction Temperature Rises Uncontrollably (Runaway Reaction) | 1. Inadequate cooling of the quenching vessel.2. Too rapid addition of the reaction mixture. | 1. Ensure the quenching vessel is adequately submerged in an ice-water or dry ice-acetone bath.2. Stop the addition immediately. If safe to do so, add more ice to the quenching mixture. |
| Solidification of the Reaction Mixture Upon Cooling Before Quenching | 1. The product or starting material has a low solubility at reduced temperatures. | 1. Allow the reaction mixture to warm slightly to re-dissolve the solids before attempting to quench. Alternatively, dilute the reaction mixture with a suitable, inert, anhydrous solvent (e.g., dichloromethane) before cooling and quenching. |
| Product Degradation During Workup | 1. The product is sensitive to the highly acidic conditions of the quenched mixture. | 1. After quenching, neutralize the acidic aqueous solution as quickly as possible while maintaining a low temperature. 2. Extract the product into an organic solvent immediately after quenching and before full neutralization if the product is more stable under acidic than basic conditions. |
| Incomplete Neutralization | 1. Insufficient amount of base added.2. Poor mixing during neutralization. | 1. Monitor the pH of the aqueous layer with pH paper or a calibrated pH meter. Continue adding base until the desired pH (typically neutral or slightly basic) is reached.2. Ensure vigorous stirring during the addition of the neutralizing agent to ensure complete reaction. |
III. Experimental Protocols
Protocol 1: Standard Quenching of a Reaction Mixture
This protocol is suitable for the removal of unreacted chlorosulfonic acid after a typical sulfonation reaction.
Methodology:
-
Preparation of Quenching Medium: In a separate, appropriately sized flask equipped with a magnetic stirrer, prepare a slurry of crushed ice and water. A general rule of thumb is to use at least 10 volumes of ice/water for every volume of the reaction mixture to be quenched. Place this flask in a secondary container filled with an ice-water bath to ensure it remains cold.
-
Cooling the Reaction Mixture: Once the reaction is complete, cool the reaction vessel containing the chlorosulfonic acid mixture to 0-5 °C using an ice bath.
-
Controlled Addition: Using a dropping funnel or by pouring in a very slow, controlled stream, add the cooled reaction mixture to the vigorously stirred ice/water slurry. Monitor the temperature of the quenching mixture, ensuring it does not rise significantly. The rate of addition should be adjusted to maintain a low temperature and control the evolution of HCl gas. This step must be performed in a fume hood.
-
Neutralization: Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the quenched mixture with vigorous stirring. Monitor the pH and continue adding the base until the mixture is neutral (pH ~7). Be aware that the addition of bicarbonate will cause significant gas (CO₂) evolution.
-
Workup: The product can now be isolated by standard procedures, such as extraction with an organic solvent, followed by washing, drying, and concentration.
Protocol 2: Quenching with a Co-solvent
This method is useful when the product has poor solubility in aqueous media or to help control the viscosity of the reaction mixture.
Methodology:
-
Dilution: After the reaction is complete, cool the reaction mixture to room temperature and slowly dilute it with an inert, anhydrous organic solvent (e.g., dichloromethane, diethyl ether). The amount of solvent should be sufficient to ensure the mixture remains stirrable upon further cooling.
-
Preparation of Quenching Medium: Prepare an ice/water slurry as described in Protocol 1.
-
Controlled Addition: Cool the diluted reaction mixture to 0-5 °C and add it dropwise to the vigorously stirred ice/water slurry in a fume hood.
-
Phase Separation and Neutralization: After the addition is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.
IV. Data Presentation
| Parameter | Recommendation | Rationale |
| Quenching Temperature | 0 - 10 °C | To effectively dissipate the heat of hydrolysis and prevent a runaway reaction. |
| Ratio of Reaction Mixture to Quenching Medium (v/v) | 1 : 10 or greater | To provide a sufficient heat sink and to dilute the resulting sulfuric and hydrochloric acids. |
| Neutralizing Agent | Saturated NaHCO₃ (aq) or 1-2 M NaOH (aq) | NaHCO₃ is a weaker base and provides a more controlled neutralization. NaOH is faster but more exothermic. |
| Final pH after Neutralization | 7.0 - 8.0 | To ensure all acidic species are neutralized before disposal or further workup. |
V. Visualization of Workflow
Below is a logical workflow for the safe removal of unreacted chlorosulfonic acid from a reaction mixture.
Caption: Workflow for quenching and working up a reaction containing chlorosulfonic acid.
References
Technical Support Center: Monitoring 4-(Chlorosulfonyl)benzoic Acid Reactions with HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) to monitor reactions involving 4-(Chlorosulfonyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in monitoring reactions with this compound using HPLC?
A1: The primary challenge is the high reactivity of the chlorosulfonyl group (-SO₂Cl). This group is susceptible to hydrolysis, reacting with any water present in the reaction mixture, sample solvent, or HPLC mobile phase to form the corresponding 4-sulfobenzoic acid.[1][2] Therefore, careful sample preparation and method development are crucial to ensure that the HPLC results accurately reflect the reaction progress and not sample degradation.
Q2: What type of HPLC method is typically used for analyzing this compound and its reaction products?
A2: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing this compound and its derivatives.[2] A C18 column is a good starting point, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[3] To ensure good peak shape for the acidic components (the starting material and products), the mobile phase is often acidified with formic acid or phosphoric acid.[4]
Q3: How can I prepare my reaction sample for HPLC analysis to prevent degradation of this compound?
A3: To prevent degradation, the reaction should be quenched immediately before analysis. A common method is to dilute a small aliquot of the reaction mixture in a large volume of cold, anhydrous acetonitrile. This dilutes the reactants and slows the reaction rate. It is critical to use anhydrous solvents for sample preparation to minimize hydrolysis of the starting material.[1]
Q4: What are the expected products in a reaction of this compound with a primary amine?
A4: The reaction of this compound with a primary amine (e.g., aniline) yields a sulfonamide (e.g., 4-(N-phenylsulfamoyl)benzoic acid).[3] A common side-product is the hydrolysis of the starting material to 4-sulfobenzoic acid. In the case of primary amines, bis-sulfonylation can also occur, where the amine reacts with two molecules of the sulfonyl chloride.[1]
Experimental Protocol: Monitoring the Synthesis of 4-(N-phenylsulfamoyl)benzoic acid
This protocol describes a typical procedure for monitoring the reaction of this compound with aniline (B41778) to form 4-(N-phenylsulfamoyl)benzoic acid using RP-HPLC.
Reaction Scheme
Caption: Reaction of this compound with aniline.
Materials
-
This compound
-
Aniline
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reaction Procedure
-
Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of aniline.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[1]
HPLC Monitoring Workflow
Caption: Workflow for monitoring the reaction progress by HPLC.
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound reactions.
Peak Tailing of Acidic Compounds
Caption: Troubleshooting logic for peak tailing of acidic compounds.
Q: My peaks for this compound and the sulfonamide product are tailing. What should I do?
A: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC. Here are the primary troubleshooting steps:
-
Optimize Mobile Phase pH: The most likely cause is the ionization of the carboxylic acid groups. Ensure the pH of your mobile phase is at least 2 pH units below the pKa of your analytes. Adding 0.1% formic acid to both the water and acetonitrile mobile phase components is a good starting point to suppress ionization and improve peak shape.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume to see if the peak shape improves.
-
Evaluate Secondary Interactions: The acidic silanol (B1196071) groups on the surface of the silica-based C18 column can interact with your acidic analytes, causing tailing. Consider using a column with end-capping or a base-deactivated stationary phase.
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities that might cause peak distortion.
Other Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Variable Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Column not properly equilibrated. | Ensure mobile phase is well-mixed and degassed. Use a column oven for temperature control. Equilibrate the column with at least 10 column volumes of the initial mobile phase before injection.[5] |
| Ghost Peaks | Contamination in the mobile phase, injection solvent, or carryover from previous injections. | Use high-purity solvents and prepare fresh mobile phase daily. Run a blank gradient (without injection) to identify the source of contamination. Implement a robust needle wash procedure in your autosampler. |
| Appearance of a New Peak Over Time | Hydrolysis of this compound in the sample vial or on the column. | Analyze samples as quickly as possible after preparation. Ensure the sample solvent is anhydrous. If the problem persists, consider derivatizing the sulfonyl chloride to a more stable compound before analysis, although this is less ideal for reaction monitoring.[6] |
| Low Signal Response | The analyte may not have a strong chromophore at the selected wavelength; Low concentration of the analyte. | Check the UV spectrum of your compounds to determine the optimal detection wavelength. If the concentration is low, consider a more sensitive detector (e.g., mass spectrometry) or a pre-concentration step. |
| High Backpressure | Blockage in the system (e.g., frit, guard column, or column); Precipitated buffer in the mobile phase. | Systematically check for blockages by disconnecting components. If the column is blocked, try back-flushing with a strong solvent. Ensure that any buffers used in the mobile phase are fully soluble in the organic modifier.[5][6] |
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-(chlorosulfonyl)benzoic acid, alongside related compounds, to aid in its characterization.
This technical guide delves into the ¹H and ¹³C NMR spectral data of this compound, presenting a comparative analysis with benzoic acid and 4-sulfamoylbenzoic acid. The inclusion of these related structures provides a framework for understanding the influence of the chlorosulfonyl and sulfamoyl functional groups on the chemical shifts of the aromatic protons and carbons. Detailed experimental protocols, data tables, and a workflow visualization are provided to support researchers in their analytical endeavors.
¹H and ¹³C NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its analogs. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |
| This compound | ¹H | ~13.6 | br s | - | COOH | DMSO-d₆ |
| 7.95 | d | 8.0 | H-2, H-6 | DMSO-d₆ | ||
| 7.75 | d | 8.0 | H-3, H-5 | DMSO-d₆ | ||
| ¹³C | Data not available | - | - | - | DMSO-d₆ | |
| Benzoic acid | ¹H | ~13.0 | br s | - | COOH | DMSO-d₆ |
| 7.95 | d | 7.6 | H-2, H-6 | DMSO-d₆ | ||
| 7.63 | t | 7.4 | H-4 | DMSO-d₆ | ||
| 7.52 | t | 7.6 | H-3, H-5 | DMSO-d₆ | ||
| ¹³C | 167.3 | s | - | COOH | DMSO-d₆ | |
| 133.1 | s | - | C-4 | DMSO-d₆ | ||
| 130.2 | s | - | C-1 | DMSO-d₆ | ||
| 129.5 | s | - | C-2, C-6 | DMSO-d₆ | ||
| 128.8 | s | - | C-3, C-5 | DMSO-d₆ | ||
| 4-Sulfamoylbenzoic acid | ¹H | ~13.2 | br s | - | COOH | DMSO-d₆ |
| 8.09 | d | 8.5 | H-2, H-6 | DMSO-d₆ | ||
| 7.96 | d | 8.5 | H-3, H-5 | DMSO-d₆ | ||
| 7.55 | s | - | SO₂NH₂ | DMSO-d₆ | ||
| ¹³C | 166.5 | s | - | COOH | DMSO-d₆ | |
| 147.2 | s | - | C-4 | DMSO-d₆ | ||
| 133.0 | s | - | C-1 | DMSO-d₆ | ||
| 130.0 | s | - | C-2, C-6 | DMSO-d₆ | ||
| 126.1 | s | - | C-3, H-5 | DMSO-d₆ |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate and reproducible results.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ¹³C.
-
Utilize proton decoupling to simplify the spectrum and enhance signal-to-noise.
-
Acquire the FID.
-
-
Data Processing:
-
Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Workflow for NMR Characterization
The following diagram illustrates the logical workflow from sample preparation to final data analysis for the NMR characterization of this compound.
A Researcher's Guide to Mass Spectrometry Analysis of 4-(Chlorosulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mass Spectrometric Techniques for the Analysis of 4-(Chlorosulfonyl)benzoic Acid and Its Derivatives, Supported by Experimental Data.
This compound is a versatile reagent and a key structural motif in medicinal chemistry and drug development. Its derivatives, particularly sulfonamides and sulfonic esters, are found in a wide array of pharmacologically active compounds. Accurate and robust analytical methods are therefore essential for the characterization, quantification, and quality control of these molecules. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide provides a comparative overview of mass spectrometric approaches for the analysis of this compound and its derivatives, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Platforms
The choice of mass spectrometry platform significantly impacts the quality and type of data obtained. For the analysis of this compound derivatives, Electrospray Ionization (ESI) is the most common ionization technique due to the polar nature of the carboxylic acid and sulfonyl groups. Both positive and negative ion modes can be employed, often yielding complementary fragmentation information.
| Mass Analyzer | Key Performance Characteristics | Best Suited For |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and mass accuracy, excellent for formula determination. | Structural elucidation of unknown derivatives and impurity profiling. |
| Orbitrap | Very high resolution and mass accuracy. | In-depth fragmentation studies and confident identification of metabolites. |
| Triple Quadrupole (QqQ) | High sensitivity and selectivity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. | Quantitative analysis, pharmacokinetic studies, and targeted screening. |
Fragmentation Analysis: Unraveling Molecular Structures
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for the structural confirmation of this compound derivatives. The fragmentation pathways are highly dependent on the ionization mode and the nature of the substituent attached to the sulfonyl group.
This compound
In its underivatized form, this compound exhibits characteristic fragmentation patterns. The molecular ion is observed at m/z 220 in positive mode and 219 in negative mode, with the characteristic isotopic pattern of one chlorine atom.
Table 1: Major Mass Spectrometry Fragments for this compound
| m/z (Proposed Fragment) | Ion Formula |
| 220/222 ([M]+) | [C₇H₅ClO₄S]⁺ |
| 185 ([M-Cl]+) | [C₇H₅O₄S]⁺ |
| 121 ([M-SO₂Cl]+) | [C₇H₅O₂]⁺ |
Data sourced from publicly available spectral data.
Comparative Fragmentation: 4-Chloro-3-sulfamoylbenzoic Acid
A closely related compound, 4-Chloro-3-sulfamoylbenzoic acid, provides valuable insights into the fragmentation of sulfonamide derivatives. Analysis in both positive and negative ESI modes reveals distinct fragmentation pathways.
Table 2: Major Fragment Ions of 4-Chloro-3-sulfamoylbenzoic Acid in ESI-MS/MS [1]
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| Positive ESI | 235.9779 ([M+H]⁺) | 218.9, 217.9, 199.9 | H₂O, NH₃, H₂O + NH₃ |
| Negative ESI | 233.9633 ([M-H]⁻) | 189.9, 196.9, 168.9 | CO₂, SO₂, SO₂ + H₂O |
In positive mode, the fragmentation is dominated by the loss of small neutral molecules like water and ammonia (B1221849) from the protonated precursor.[1] In negative mode, decarboxylation is a primary fragmentation event, followed by the loss of sulfur dioxide.[1]
Fragmentation of Sulfonamide Derivatives
For sulfonamides derived from this compound, a common fragmentation pathway in positive ion mode ESI-MS involves the loss of SO₂ (64 Da).[2] This rearrangement is influenced by substituents on the aromatic ring, with electron-withdrawing groups tending to promote this fragmentation.[2] The cleavage of the S-N bond is also a characteristic fragmentation route, leading to ions corresponding to the protonated amine and the 4-carboxybenzenesulfonyl moiety.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative protocols for the LC-MS/MS analysis of this compound derivatives.
General LC-MS/MS Method for Aromatic Sulfonyl Chloride Derivatives
This protocol is a starting point and can be adapted for specific derivatives.
Liquid Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
ESI Source Parameters:
-
Mass Analyzer Settings (Q-TOF or Orbitrap):
-
Full Scan (MS1): Resolution: 35,000 - 70,000. Scan Range: m/z 100-1000.
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to trigger fragmentation of the most abundant ions. Collision energy should be optimized for each compound.
-
Sample Preparation for Analysis from Biological Matrices
For quantitative studies in drug development, extraction from biological matrices like plasma is often necessary.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflow and Relationships
To better illustrate the analytical process and the chemical relationships, the following diagrams are provided.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound derivatives.
Caption: Common fragmentation pathways for this compound derivatives in positive and negative ESI modes.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-(Chlorosulfonyl)benzoic acid, a critical intermediate in the synthesis of various pharmaceuticals, is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Its bifunctional nature, containing both a carboxylic acid and a highly reactive chlorosulfonyl group, presents unique analytical challenges. This guide provides a comparative analysis of two high-performance liquid chromatography (HPLC) methods for its purity assessment: a direct reversed-phase (RP-HPLC) approach and an alternative method involving pre-column derivatization.
The primary challenge in the analysis of this compound is its susceptibility to hydrolysis, where the sulfonyl chloride moiety reacts with water to form the corresponding 4-sulfobenzoic acid.[1] Consequently, analytical methods must be carefully designed to either prevent this degradation or to accurately quantify the parent compound in the presence of its hydrolytic impurity.
Method 1: Direct Analysis by Reversed-Phase HPLC
Direct analysis by RP-HPLC is often the preferred approach due to its simplicity and speed. For aromatic sulfonyl chlorides like this compound, the presence of the benzene (B151609) ring provides a chromophore, allowing for direct UV detection.[1] The key to a successful direct analysis is to use a mobile phase with low water content and a low pH to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention.[2]
Experimental Protocol: Direct RP-HPLC
1. Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Solvents: HPLC-grade acetonitrile, water, and phosphoric acid.[3]
-
Sample Diluent: Anhydrous acetonitrile.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile. This yields a sample solution of approximately 1 mg/mL.
-
Prepare samples immediately before analysis to minimize hydrolysis.
4. Analysis:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject a standard solution of this compound to determine the retention time.
-
Inject a spiked sample containing both this compound and its potential primary impurity, 4-sulfobenzoic acid, to confirm specificity and resolution.
-
Inject the sample solution to determine the purity by area percent normalization.
Method 2: Analysis by HPLC with Pre-Column Derivatization
Due to the reactive nature of the sulfonyl chloride, an alternative approach is to convert it into a more stable derivative prior to analysis.[4] A common and straightforward derivatization reaction is the esterification of the sulfonyl chloride with an alcohol, such as methanol, to form the corresponding stable methyl sulfonate ester. This derivative is less susceptible to hydrolysis and can be readily analyzed by conventional RP-HPLC.
Experimental Protocol: Derivatization-Based HPLC
1. Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, water, methanol, and phosphoric acid.
-
Reagents: Anhydrous methanol.
2. Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 10 mL of anhydrous methanol.
-
Cap the vial and gently heat at 50°C for 30 minutes to ensure complete conversion to the methyl 4-(carboxybenzenesulfonate).
-
Cool the solution to room temperature. This solution serves as the sample for HPLC analysis.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
4. Analysis:
-
Inject a blank (methanol).
-
Inject the derivatized sample solution. The purity of the original this compound is determined by the area percentage of the main peak corresponding to the methyl sulfonate ester derivative relative to all other peaks (excluding the solvent front).
Performance Comparison
The choice between direct analysis and a derivatization-based method depends on the specific requirements of the analysis, such as the need for stability-indicating data, sample throughput, and the available analytical instrumentation. The following table summarizes the key performance characteristics of the two proposed methods, with quantitative data inferred from typical HPLC validation studies for pharmaceutical intermediates.[1][2]
| Parameter | Method 1: Direct RP-HPLC | Method 2: Derivatization-Based HPLC | Rationale / Commentary |
| Specificity | High | High | Both methods are designed to be specific. The direct method must demonstrate resolution from the 4-sulfobenzoic acid impurity. The derivatization method's specificity relies on the clean conversion to the ester and separation from any unreacted material or side products. |
| Analyte Stability | Low (in aqueous media) | High | The primary advantage of the derivatization method is the conversion of the reactive sulfonyl chloride to a stable sulfonate ester, eliminating the risk of on-column or in-sampler hydrolysis. |
| Sample Preparation | Minimal (dissolve and inject) | Moderate (requires a reaction step) | Direct analysis is significantly faster in terms of sample preparation. The derivatization step adds time and complexity. |
| Potential for Artifacts | High (risk of hydrolysis) | Moderate (incomplete derivatization) | In the direct method, hydrolysis can artificially lower the purity value. In the derivatization method, incomplete reaction could lead to an underestimation of purity. |
| Typical Retention Time | ~10-12 min | ~15-18 min | The methyl sulfonate ester is generally more hydrophobic than the sulfonyl chloride, leading to a longer retention time under similar RP-HPLC conditions. |
| Limit of Detection (LOD) | ~0.02% | ~0.02% | For purity analysis, both methods can achieve comparable and adequate detection limits for process impurities. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | Both methods are expected to provide reliable quantitative results for impurities at the 0.05% level, which is typical for pharmaceutical analysis. |
| Precision (RSD) | < 2.0% | < 2.0% | Both methods, when properly validated, should exhibit high precision with a Relative Standard Deviation (RSD) of less than 2.0% for the main analyte.[5] |
| Accuracy (% Recovery) | 98-102% | 98-102% | Accuracy is demonstrated by spiking experiments and should fall within the typical range of 98-102% for both approaches.[5] |
Conclusion
Both direct RP-HPLC and derivatization-based HPLC methods offer viable strategies for the purity assessment of this compound.
-
The Direct RP-HPLC Method is advantageous for its speed and simplicity, making it well-suited for routine in-process control where rapid analysis is required. However, extreme care must be taken to minimize the sample's exposure to moisture to obtain accurate results.
-
The Derivatization-Based HPLC Method provides a more robust and reliable assessment of purity by converting the unstable analyte into a stable derivative. This approach is ideal for final product release testing and for stability studies where accuracy and the elimination of hydrolytic artifacts are critical.
The selection of the most appropriate method will depend on the specific analytical objective, the context of the analysis (e.g., process monitoring vs. quality control), and the resources available in the laboratory. For critical applications such as final product release, the derivatization method is recommended due to its superior reliability in handling the reactive nature of this compound.
References
A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial moieties in a vast array of pharmaceuticals and functional materials. While tosyl chloride (TsCl), mesyl chloride (MsCl), and benzenesulfonyl chloride (BsCl) are workhorses in this domain, 4-(chlorosulfonyl)benzoic acid (CSBA) presents unique characteristics that merit a detailed comparative analysis. This guide provides an objective comparison of the performance of these sulfonyl chlorides, supported by experimental data, to aid researchers in reagent selection and reaction optimization.
Introduction to the Contenders
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the substituent on the sulfur-bearing group.
-
This compound (CSBA): A bifunctional molecule containing both a reactive sulfonyl chloride and a carboxylic acid group. The electron-withdrawing nature of the carboxylic acid group is anticipated to enhance the electrophilicity of the sulfonyl sulfur.
-
Tosyl Chloride (TsCl): An aromatic sulfonyl chloride with an electron-donating methyl group in the para position, which slightly reduces the reactivity of the sulfonyl chloride compared to its unsubstituted counterpart.
-
Mesyl Chloride (MsCl): An aliphatic sulfonyl chloride, it is a potent and sterically unhindered electrophile.
-
Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, serving as a baseline for comparing the effects of substituents.
Physical and Chemical Properties at a Glance
A summary of the key physical and chemical properties of these sulfonyl chlorides is presented below, offering a first-pass comparison of their handling and solubility characteristics.
| Property | This compound | Tosyl Chloride | Mesyl Chloride | Benzenesulfonyl Chloride |
| CAS Number | 10130-89-9[1] | 98-59-9 | 124-63-0 | 98-09-9 |
| Molecular Formula | C₇H₅ClO₄S[1] | C₇H₇ClO₂S | CH₃ClO₂S | C₆H₅ClO₂S |
| Molecular Weight | 220.63 g/mol [1] | 190.65 g/mol | 114.55 g/mol | 176.62 g/mol |
| Appearance | Off-white to beige powder[1] | White to gray powdered solid | Colorless to pale yellow liquid | Colorless viscous oil |
| Melting Point | 230 °C[1] | 71 °C | -33 °C | 13-15 °C |
| Boiling Point | 379.1 °C (Predicted)[1] | 151.6 °C (1.67 kPa)[2] | 161 °C | 251-252 °C |
| Solubility | Soluble in DMSO, Methanol; Reacts with water[1] | Soluble in alcohol, ether, benzene; Insoluble in water[2] | Soluble in alcohol, ether; Slightly soluble in water | Soluble in ethanol, ether; Insoluble in water |
Comparative Reactivity: A Data-Driven Analysis
The primary measure of a sulfonyl chloride's utility is its reactivity towards nucleophiles. The electronic effects of the substituents play a significant role, with electron-withdrawing groups generally increasing the rate of reaction.
Based on the principle that electron-withdrawing groups enhance the electrophilicity of the sulfur atom, the expected order of reactivity for the aromatic sulfonyl chlorides is:
This compound > Benzenesulfonyl chloride > Tosyl chloride
The carboxylic acid group in CSBA is strongly electron-withdrawing, increasing the partial positive charge on the sulfonyl sulfur and making it more susceptible to nucleophilic attack. Conversely, the methyl group in tosyl chloride is electron-donating, slightly deactivating the sulfonyl chloride.
Sulfonylation of Phenol (B47542)
The reaction of sulfonyl chlorides with phenols to form sulfonate esters is a common transformation. The following table summarizes reported yields for the reaction of various sulfonyl chlorides with phenol under specific conditions.
| Sulfonyl Chloride | Nucleophile | Product | Yield (%) | Reference |
| Benzenesulfonyl chloride | Phenol | Phenyl benzenesulfonate | 98 | [3] |
| Tosyl chloride | Phenol | Phenyl tosylate | 98 | [3] |
| Mesyl chloride | 3,5-Dimethylphenol | 3,5-Dimethylphenyl mesylate | 64 | [4] |
| 4-Nitrobenzenesulfonyl chloride | Phenol | Phenyl 4-nitrobenzenesulfonate | 82 | [4] |
Sulfonylation of Aniline (B41778)
The formation of sulfonamides from the reaction of sulfonyl chlorides with amines is a cornerstone of medicinal chemistry. Below is a compilation of reported yields for the reaction with aniline.
| Sulfonyl Chloride | Nucleophile | Product | Yield (%) | Reference |
| This compound | Aniline | 4-(N-phenylsulfamoyl)benzoic acid | 93 | [5] |
| Tosyl chloride | 4-Bromoaniline | N-(4-bromophenyl)-4-methylbenzenesulfonamide | Quantitative | [6] |
| Benzenesulfonyl chloride | Substituted Anilines | N-Arylbenzenesulfonamides | Highly efficient | [7] |
Note: "Quantitative" and "highly efficient" suggest high yields, though specific percentages for direct comparison with aniline under identical conditions were not consistently available across all sources.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the sulfonylation of an amine and an alcohol.
Protocol 1: Synthesis of 4-(N-phenylsulfamoyl)benzoic acid
This protocol describes the reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Pyridine
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in THF to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Dilute the reaction mixture with EtOAc and wash with 1N HCl solution and then with saturated aqueous NaCl solution.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Tosylation of Phenol
This protocol outlines the formation of a sulfonate ester from tosyl chloride and phenol.
Materials:
-
Phenol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ether
-
Water
Procedure:
-
To a stirred solution of tosyl chloride and phenol in acetone, add an aqueous solution of sodium hydroxide dropwise.[3]
-
Stir the solution overnight.[3]
-
Evaporate the acetone in vacuo.[3]
-
Partition the resulting semi-solid between ether and water.[3]
-
Separate the layers and wash the aqueous phase with an additional portion of ether.[3]
-
Combine the ethereal extracts, evaporate the solvent, and recrystallize the residue to obtain the pure phenyl tosylate.[3]
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow for sulfonylation reactions and a decision-making process for selecting the appropriate sulfonyl chloride.
Caption: General workflow for sulfonylation reactions.
Caption: Decision tree for sulfonyl chloride selection.
Conclusion
The choice of sulfonyl chloride is a critical parameter in the synthesis of sulfonamides and sulfonate esters. While tosyl chloride, mesyl chloride, and benzenesulfonyl chloride are highly effective and widely used, This compound (CSBA) offers the distinct advantage of introducing a carboxylic acid functionality, which can be invaluable for subsequent modifications, altering solubility, or serving as an anchor point for further derivatization. Its enhanced reactivity, due to the electron-withdrawing nature of the benzoic acid moiety, can also be beneficial in reactions with less nucleophilic substrates. This guide provides a foundational framework for researchers to make informed decisions in their synthetic endeavors, balancing reactivity, functionality, and experimental practicality.
References
- 1. This compound | 10130-89-9 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-PHENYLSULFAMOYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to 4-(Chlorosulfonyl)benzoic acid for sulfonamide formation
A Comparative Guide to Alternative Reagents for Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a cornerstone functional group in pharmaceuticals, has traditionally been dominated by the use of sulfonyl chlorides, such as 4-(chlorosulfonyl)benzoic acid. While effective, this classical approach is often challenged by the instability of sulfonyl chlorides and the harsh conditions required for their preparation. In response, a diverse array of alternative reagents and methodologies has emerged, offering milder conditions, broader functional group tolerance, and improved efficiency. This guide provides an objective comparison of these modern alternatives, supported by experimental data and detailed protocols.
Traditional vs. Alternative Approaches: A Comparative Overview
The conventional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct.[1] However, the landscape of sulfonamide synthesis is evolving, with several innovative strategies offering significant advantages. These modern methods often bypass the need for pre-formed, and sometimes unstable, sulfonyl chlorides.[2]
Key alternative strategies include the use of more stable sulfonyl fluorides, direct synthesis from sulfonic acids, and various catalytic approaches that activate the sulfur center or utilize different starting materials altogether. These methods aim to provide safer, more efficient, and environmentally benign routes to a wide range of sulfonamides.[2]
Data Presentation: Comparison of Sulfonylating Agents
The following table summarizes the key characteristics and performance of alternative reagents compared to the traditional sulfonyl chloride approach.
| Reagent/Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Sulfonyl Chlorides | Arenes/Sulfonic Acids + Chlorinating Agent, Amines | Well-established, high reactivity.[1][3] | Moisture sensitive, can be unstable, may require harsh preparation conditions.[4] | 72-96%[5] |
| Sulfonyl Fluorides | Sulfonic Acids/Sulfonamides, Amines | More stable than sulfonyl chlorides, good for functionalized amines.[4][6] | Less reactive, may require activation (e.g., Lewis acids) for less nucleophilic amines.[6][7] | 58-99%[4] |
| Direct from Sulfonic Acids | Sulfonic Acids/Salts, Amines | Bypasses isolation of sulfonyl chlorides, milder conditions.[8][9] | Requires specific activating agents (e.g., TCT, PPh₃ ditriflate).[8][9] | High to excellent[8] |
| Catalytic Oxidation | Thiols/Sulfinic Acids, Amines, Oxidant | Utilizes readily available starting materials, often metal-free.[10] | May require specific oxidants and catalysts.[10] | Varies with system |
| Decarboxylative Halosulfonylation | Aromatic Carboxylic Acids, SO₂, Halogen Source, Amines | One-pot synthesis from carboxylic acids, good functional group tolerance.[11][12] | Requires a copper catalyst and a light source.[11] | 65-71%[12] |
| Aryl Boronic Acids + DABSO | Aryl Boronic Acids, DABSO, Amines | Utilizes a stable SO₂ surrogate, broad amine scope.[2] | Requires a copper or palladium catalyst, can require high temperatures.[2][13] | Varies with system |
Key Alternative Reagents and Methodologies in Detail
Sulfonyl Fluorides
Sulfonyl fluorides have emerged as a valuable alternative to their chloride counterparts. They are generally more stable and less sensitive to moisture.[4] While less reactive, this can be an advantage, allowing for selective reactions with amines bearing other sensitive functional groups.[6] For less reactive or sterically hindered amines, sulfonyl fluorides may require activation, for which methods using Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been developed, significantly broadening their applicability.[7]
Comparative Performance:
-
Aliphatic Sulfonyl Fluorides: Showed good results with amines bearing an additional functionality where the corresponding chlorides failed.[6]
-
Aliphatic Sulfonyl Chlorides: Reacted more efficiently with amines bearing a sterically hindered amino group.[6]
-
Aromatic Sulfonyl Fluorides: Can be effectively activated by Ca(NTf₂)₂ to react with a wide array of amines, including less nucleophilic ones, in high yields.[7]
Direct Synthesis from Sulfonic Acids and their Salts
This approach avoids the isolation of potentially unstable sulfonyl chloride intermediates. Several activating agents have been developed to facilitate the direct coupling of sulfonic acids or their salts with amines.
-
Using Triphenylphosphine Ditriflate: This reagent enables the direct preparation of sulfonamides from sulfonic acid salts and amines. A polymer-supported version of the reagent has also been developed for easier purification.[9]
-
Microwave-Assisted Synthesis with TCT: A rapid and efficient method utilizes 2,4,6-trichloro-[2][6][13]-triazine (TCT) as an activating agent under microwave irradiation. This method is high-yielding and shows good functional group tolerance.[8]
Modern Catalytic Approaches
Recent advances have introduced catalytic methods that construct the S-N bond from diverse starting materials.
-
Synergistic Photoredox and Copper Catalysis: This method allows for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source (like DABSO) at room temperature. It is compatible with a broad range of substrates, including electron-deficient amines.[13]
-
Copper-Catalyzed Decarboxylative Halosulfonylation: This one-pot method converts aromatic carboxylic acids into sulfonyl chlorides or fluorides, which are then aminated in situ. This is particularly advantageous as it uses readily available carboxylic acids as starting materials.[11][12]
-
Palladium-Catalyzed Coupling with DABSO: Aryl iodides can be coupled with DABSO (a stable sulfur dioxide surrogate) in a palladium-catalyzed reaction to form aryl ammonium (B1175870) sulfinates. These intermediates can then be converted to sulfonamides in a one-pot process.
Experimental Protocols
Protocol 1: Sulfonamide Synthesis via Calcium Triflimide Activation of a Sulfonyl Fluoride (B91410)
This protocol is adapted from the method described for the Ca(NTf₂)₂ mediated activation of sulfonyl fluorides.[7]
-
To a reaction vial, add the sulfonyl fluoride (1.0 equiv), the amine (1.5 equiv), and Ca(NTf₂)₂ (1.5 equiv).
-
Add tert-amyl alcohol as the solvent.
-
Seal the vial and heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by LC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sulfonamide.
Protocol 2: Microwave-Assisted Direct Sulfonamide Synthesis from a Sulfonic Acid
This protocol is based on the microwave-assisted method using TCT as an activating agent.[8]
-
Step 1 (Activation): In a microwave-safe vessel, combine the sulfonic acid (1.0 equiv), 2,4,6-trichloro-[2][6][13]-triazine (TCT, 0.4 equiv), and triethylamine (B128534) (1.0 equiv) in acetone.
-
Irradiate the mixture in a microwave reactor at 80 °C for 20 minutes.
-
Step 2 (Amination): To the resulting intermediate mixture, add the amine (1.1 equiv) and an aqueous solution of NaOH.
-
Irradiate the mixture again in the microwave reactor at 50 °C for 10 minutes.
-
After cooling, acidify the reaction mixture with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting sulfonamide is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Copper-Catalyzed Synthesis from an Arylboronic Acid and DABSO
This protocol is a representative procedure for the copper-catalyzed three-component synthesis of sulfonamides.[2]
-
To a reaction vessel, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), DABSO (0.6 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%).
-
Add a suitable solvent (e.g., DMSO, 2 mL).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an air atmosphere.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the desired aryl sulfonamide.
Visualization of Workflows and Signaling Pathways
Experimental and Biological Context
The development of novel sulfonamide synthesis routes is driven by the significant role of this moiety in medicinal chemistry. Sulfonamides are key pharmacophores in drugs targeting various biological pathways. The following diagrams illustrate a generalized workflow for sulfonamide synthesis and key signaling pathways where sulfonamides exert their therapeutic effects.
Caption: Generalized workflow for sulfonamide synthesis comparing traditional and alternative routes.
Caption: Sulfonamides competitively inhibit DHPS in the bacterial folate synthesis pathway.[2][13][14]
Caption: Antitumor sulfonamides disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][10]
References
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. A nonpeptidic sulfonamide inhibits the p53-mdm2 interaction and activates p53-dependent transcription in mdm2-overexpressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenylacetylenesulfonamide (PAS) induces p53-independent apoptotic killing of B-chronic lymphocytic leukemia (CLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
A Comparative Guide to the Spectroscopic Data of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine and Its Analogs
This document is intended for researchers, scientists, and drug development professionals interested in the characterization of novel adenosine (B11128) analogs.
Introduction
4-(carboxymethyl-sulfamoyl)-benzoyladenosine is a complex adenosine derivative. Its structure suggests potential biological activity, likely as a modulator of adenosine receptors or other nucleotide-binding proteins. A thorough spectroscopic characterization is essential for its identification, purity assessment, and further development. This guide will compare the expected spectroscopic features of the target molecule by examining the data available for N6-benzoyladenosine and a key analog of the substituted benzoyl moiety, 4-sulfamoylbenzoic acid.
Spectroscopic Data Comparison
The spectroscopic properties of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine can be predicted by analyzing the data for its primary constituents: the N6-benzoyladenosine core and the 4-(carboxymethyl-sulfamoyl)benzoyl substituent.
N6-Benzoyladenosine
N6-Benzoyladenosine serves as the foundational structure. Its spectroscopic data provides a baseline for the adenosine and benzoyl portions of the target molecule.
| Property | Value |
| Molecular Formula | C17H17N5O5 |
| Molecular Weight | 371.35 g/mol |
| Appearance | White or almost white powder |
| Melting Point | 141-145 °C |
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the protons of the ribose sugar (typically in the 3.5-6.0 ppm range), the adenine (B156593) core (around 8.0-8.8 ppm), and the benzoyl group (aromatic protons in the 7.4-8.2 ppm range).
-
¹³C NMR: Resonances for the carbons of the ribose moiety, the purine (B94841) ring system, and the benzoyl group, including the characteristic carbonyl carbon signal around 165 ppm.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), O-H stretching from the ribose hydroxyls (broad, around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1680-1650 cm⁻¹), and aromatic C=C stretching (around 1600-1450 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak [M+H]⁺ at approximately m/z 372.13.
4-Sulfamoylbenzoic Acid (as an analog for the substituent)
As direct data for 4-(carboxymethyl-sulfamoyl)benzoic acid is unavailable, we will use the simpler analog, 4-sulfamoylbenzoic acid (also known as Carzenide), to predict the spectroscopic characteristics of the substituted benzoyl ring.
| Property | Value |
| Molecular Formula | C7H7NO4S |
| Molecular Weight | 201.20 g/mol |
| Appearance | Powder |
| Melting Point | 285-295 °C |
Expected Spectroscopic Features for 4-(carboxymethyl-sulfamoyl)benzoic acid:
-
¹H NMR: Aromatic protons of the benzene (B151609) ring (as two doublets in the para-substituted pattern, likely between 7.8-8.2 ppm). A singlet for the methylene (B1212753) protons of the carboxymethyl group (CH₂), likely around 4.0-4.5 ppm. A broad singlet for the carboxylic acid proton (COOH) above 10 ppm, and a signal for the sulfamoyl N-H.
-
¹³C NMR: Signals for the aromatic carbons, the carboxylic acid carbonyl carbon (around 165-170 ppm), the methylene carbon of the carboxymethyl group, and the carbonyl carbon of the carboxymethyl group.
-
IR Spectroscopy: In addition to the benzoic acid bands (O-H stretch from ~3000-2500 cm⁻¹, C=O stretch ~1700-1680 cm⁻¹), expect strong S=O stretching bands from the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and an additional C=O stretch from the carboxymethyl group.
-
Mass Spectrometry: For 4-(carboxymethyl-sulfamoyl)benzoic acid (C9H9NO6S), a molecular ion peak [M-H]⁻ at approximately m/z 258.02.
Predicted Spectroscopic Data for 4-(carboxymethyl-sulfamoyl)-benzoyladenosine
By combining the features of the two components, we can predict the key spectroscopic signals for the target molecule.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Ribose protons (3.5-6.0 ppm)- Adenine protons (8.0-8.8 ppm)- Two sets of aromatic protons from the two benzoyl rings- Methylene protons (CH₂) from the carboxymethyl group |
| ¹³C NMR | - Ribose carbons- Adenine carbons- Aromatic carbons from both rings- Three carbonyl carbons (amide, carboxylic acid x2)- Methylene carbon |
| IR Spectroscopy (cm⁻¹) | - O-H stretch (ribose and carboxylic acid)- N-H stretch (adenine and sulfonamide)- C=O stretch (amide and carboxylic acid)- S=O stretch (sulfonamide) |
| Mass Spectrometry | - Expected [M+H]⁺ at approx. m/z 557.12 |
Experimental Protocols
Hypothetical Synthesis of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine
This protocol is a hypothetical procedure based on standard amide coupling techniques.
-
Activation of 4-(carboxymethyl-sulfamoyl)benzoic acid:
-
Dissolve 4-(carboxymethyl-sulfamoyl)benzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole).
-
Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), and stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Coupling with Adenosine:
-
In a separate flask, dissolve adenosine in a compatible solvent (pyridine is often used for nucleoside chemistry).
-
Slowly add the solution of the activated 4-(carboxymethyl-sulfamoyl)benzoic acid to the adenosine solution.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until completion.
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the final compound.
-
Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish proton-proton and proton-carbon correlations.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Scan the sample over a range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the accurate mass of the molecular ion.
-
Perform tandem MS (MS/MS) to induce fragmentation, which can help confirm the structure by identifying characteristic fragment ions corresponding to the adenosine and substituted benzoyl moieties.
-
Biological Context and Signaling Pathway
Many adenosine analogs function as agonists or antagonists of adenosine receptors. These receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) involved in numerous physiological processes. The A3 adenosine receptor, in particular, is a target for anti-inflammatory and anti-cancer therapies. The complex structure of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine makes it a candidate for interaction with the A3 receptor.
Adenosine A3 Receptor Signaling Pathway
Activation of the A3 adenosine receptor by an agonist initiates a signaling cascade that typically involves coupling to Gᵢ proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway can influence a variety of cellular responses, including inflammation and cell proliferation.
Caption: Adenosine A3 receptor signaling pathway.
Conclusion
While direct experimental data for 4-(carboxymethyl-sulfamoyl)-benzoyladenosine remains elusive, a robust spectroscopic profile can be predicted through the comparative analysis of its constituent parts, N6-benzoyladenosine and substituted sulfamoyl benzoic acids. This guide provides researchers with a foundational understanding of the expected spectroscopic characteristics, a plausible synthetic route, and a relevant biological context to aid in the future synthesis and characterization of this and other complex adenosine analogs. The provided protocols and predictive data serve as a starting point for empirical validation.
A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)benzoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 4-(Chlorosulfonyl)benzoic acid is crucial for quality control, reaction monitoring, and stability testing. This guide provides a comprehensive comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), titrimetry, and UV-Vis spectroscopy. This document outlines detailed experimental protocols, presents comparative performance data, and offers guidance on method selection.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC offers high specificity and sensitivity, titration provides a cost-effective and straightforward approach for assay determination. UV-Vis spectroscopy is a simple and rapid technique, particularly useful for routine analysis where high selectivity is not paramount.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Titrimetry | UV-Vis Spectroscopy |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Neutralization of acidic protons from the carboxylic acid and the hydrochloric acid generated from the hydrolysis of the sulfonyl chloride. | Measurement of light absorbance by the aromatic ring at a specific wavelength. |
| Linearity (r²) | > 0.999 | Not Applicable | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 mg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 mg/mL | ~3 µg/mL |
| Analysis Time per Sample | 10 - 15 minutes | 5 - 10 minutes | < 5 minutes |
| Advantages | High selectivity, sensitivity, and ability to quantify impurities. | Cost-effective, simple instrumentation, and provides an absolute measure of purity. | Rapid, simple, and non-destructive. |
| Limitations | Higher cost and complexity, requires a chromophore for UV detection. | Lower sensitivity, not suitable for trace analysis, and susceptible to interference from other acidic or basic compounds. | Lower selectivity, susceptible to interference from other UV-absorbing compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides a robust and selective means for the quantification of this compound. Aromatic sulfonyl chlorides possess a UV chromophore, allowing for direct detection with a UV detector.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. For example, starting with 30% acetonitrile and increasing to 70% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (based on the chromophore of the aromatic ring with the sulfonyl chloride group)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL. Due to the reactivity of the sulfonyl chloride with water, prepare this solution fresh and analyze promptly.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
Titrimetry
This titrimetric method determines the total acidity of a sample, which includes the carboxylic acid proton and the hydrochloric acid generated from the hydrolysis of the sulfonyl chloride.[1]
Instrumentation:
-
Burette (50 mL)
-
Stir plate and stir bar
-
pH meter (for potentiometric titration) or visual indicator
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (B145695) (95%)
-
Phenolphthalein (B1677637) indicator solution
Procedure:
-
Accurately weigh approximately 220 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 95% ethanol to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Perform a blank titration with 50 mL of 95% ethanol and subtract the blank volume from the sample titration volume.
Calculation:
The purity of this compound can be calculated based on the assumption that two moles of NaOH react with one mole of this compound (one for the carboxylic acid and one for the HCl produced upon hydrolysis).
Purity (%) = (V_NaOH × M_NaOH × MW) / (2 × W_sample) × 100
Where:
-
V_NaOH = Volume of NaOH consumed (L)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW = Molecular weight of this compound (220.63 g/mol )
-
W_sample = Weight of the sample (g)
UV-Vis Spectroscopy
This method is based on the absorption of UV radiation by the aromatic ring of this compound. The presence of the carboxylic acid and chlorosulfonyl groups influences the absorption maximum. For benzoic acid, absorption maxima are observed around 230 nm and 274 nm.[2] The electron-withdrawing nature of the chlorosulfonyl group is expected to cause a slight shift in these maxima. A wavelength of 240 nm is proposed for quantification.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Methanol (B129727) (UV grade)
Procedure:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range.
-
Measurement: Measure the absorbance of the standard and sample solutions at 240 nm against a methanol blank.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of the sample solution from the curve.
Method Validation and Selection Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagrams illustrate the general workflow for analytical method validation and a logical approach to selecting the most appropriate method for your needs.
Caption: Workflow for Analytical Method Validation.
Caption: Logic for Selecting an Analytical Method.
References
A Comparative Guide to the Synthetic Routes of 4-(Carboxybenzenesulfonyl) Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 4-(carboxybenzenesulfonyl) chloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, purity, and procedural complexity.
Executive Summary
Two distinct synthetic pathways to 4-(carboxybenzenesulfonyl) chloride are evaluated:
-
Route 1: Direct Chlorosulfonation of Benzoic Acid. This approach involves the direct reaction of benzoic acid with a chlorosulfonating agent. While seemingly straightforward, this method faces significant challenges in controlling the regioselectivity of the reaction.
-
Route 2: Oxidation of 4-Toluenesulfonyl Chloride. This route utilizes the readily available 4-toluenesulfonyl chloride and oxidizes its methyl group to a carboxylic acid. This method offers excellent regioselectivity, leading directly to the desired para-isomer.
This guide presents a detailed analysis of both routes, including a quantitative data comparison, step-by-step experimental protocols, and graphical representations of the synthetic workflows to facilitate an informed decision-making process.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes to 4-(carboxybenzenesulfonyl) chloride, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Direct Chlorosulfonation of Benzoic Acid | Route 2: Oxidation of 4-Toluenesulfonyl Chloride |
| Starting Material | Benzoic Acid | 4-Toluenesulfonyl Chloride |
| Key Reagents | Chlorosulfonic Acid, Thionyl Chloride | Chromium(VI) oxide, Acetic Acid, Acetic Anhydride (B1165640) |
| Reported Yield | Predominantly the meta-isomer (up to 82.5% for 3-(chlorosulfonyl)benzoic acid).[1] Yield of the desired para-isomer is not well-reported and is expected to be significantly lower. | 55%[2] |
| Reaction Temperature | 120-140°C[1] | 20-40°C[2] |
| Reaction Time | Several hours | 2 hours[2] |
| Key Challenges | Poor regioselectivity, separation of isomers. | Use of a toxic heavy metal reagent (Chromium (VI) oxide). |
| Product Purity | Requires significant purification to isolate the para-isomer. | The product is obtained directly as the para-isomer. |
Experimental Protocols
Route 1: Direct Chlorosulfonation of Benzoic Acid
Note: This procedure is adapted from a patented method for the synthesis of the meta-isomer and highlights the general conditions.[1] Achieving a high yield of the para-isomer requires careful optimization and is not guaranteed.
Materials:
-
Benzoic acid (1.0 mol, 122.1 g)
-
Chlorosulfonic acid (3.0 mol, 349.5 g)
-
Thionyl chloride (1.0 mol, 119.0 g)
-
Sulfuric acid (96%, 20 g)
-
Sulfamic acid (1 g)
-
Ice water
Procedure:
-
In a suitable reaction vessel, a mixture of chlorosulfonic acid, sulfuric acid, and sulfamic acid is prepared.
-
Benzoic acid is introduced into the mixture.
-
The reaction mixture is heated to 120°C over 3 hours and stirred until the evolution of gas ceases.
-
The mixture is then cooled to 70°C, and thionyl chloride is added dropwise over 2 hours.
-
After stirring at 80°C for 30 minutes, the reaction mixture is carefully added dropwise to ice water at 10°C.
-
The precipitated product is collected by suction filtration and washed with ice water.
Expected Outcome: The primary product of this reaction is 3-(chlorosulfonyl)benzoic acid. The desired 4-(carboxybenzenesulfonyl) chloride will be present as a minor isomer and will require extensive purification for isolation.
Route 2: Oxidation of 4-Toluenesulfonyl Chloride
This procedure provides a direct route to the desired para-isomer.[2]
Materials:
-
4-Toluenesulfonyl chloride (0.01 mol, 1.9 g)
-
Chromium(VI) oxide (0.03 mol, 3.0 g)
-
Acetic acid (20 ml)
-
Acetic anhydride (10 ml)
-
Ice water
Procedure:
-
A solution of 4-toluenesulfonyl chloride in a mixture of acetic acid and acetic anhydride is prepared in a reaction flask.
-
Chromium(VI) oxide is added in portions to the solution at room temperature.
-
The mixture is then heated to 40°C and stirred for 2 hours.
-
After the reaction is complete, the mixture is poured into ice water.
-
The precipitated solid is collected by filtration and dried to afford 4-(carboxybenzenesulfonyl) chloride.
Expected Outcome: This method is reported to yield 4-(carboxybenzenesulfonyl) chloride in 55% yield.[2]
Mandatory Visualization
The following diagrams illustrate the two synthetic pathways discussed.
Caption: Route 1: Direct Chlorosulfonation of Benzoic Acid.
Caption: Route 2: Oxidation of 4-Toluenesulfonyl Chloride.
Conclusion
A comparative analysis of the two synthetic routes reveals a clear trade-off between procedural simplicity and product specificity.
-
Route 1 (Direct Chlorosulfonation) is a more direct approach but is hampered by poor regioselectivity, leading to a mixture of isomers that necessitates challenging purification steps. The yield of the desired para-isomer is often low and not well-documented.
-
Route 2 (Oxidation of 4-Toluenesulfonyl Chloride) , specifically through chromium(VI) oxide oxidation, offers a reliable and regioselective method to obtain 4-(carboxybenzenesulfonyl) chloride with a reported yield of 55%.[2] While this route involves the use of a toxic heavy metal reagent, it provides a more predictable and efficient pathway to the desired product.
For researchers requiring high purity 4-(carboxybenzenesulfonyl) chloride, the oxidation of 4-toluenesulfonyl chloride (Route 2) is the recommended method despite the need for careful handling of the chromium reagent. Further research into greener oxidation methods for this route could enhance its appeal. The direct chlorosulfonation of benzoic acid (Route 1) may be considered if the separation of isomers is feasible and economically viable for the intended application, or if the meta-isomer is also of interest.
References
A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 4-(chlorosulfonyl)benzoic acid and its primary reaction products: a sulfonamide, a sulfonate ester, and a sulfonic acid. Understanding the distinct vibrational frequencies of these compounds is crucial for reaction monitoring, product identification, and quality control in synthetic chemistry and drug development. This document presents experimental data in a comparative format, outlines detailed experimental protocols, and includes visualizations to clarify the chemical transformations.
Introduction to this compound and Its Reactivity
This compound is a versatile bifunctional molecule featuring both a carboxylic acid and a reactive sulfonyl chloride group. This unique structure allows for a variety of chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The sulfonyl chloride moiety is particularly susceptible to nucleophilic attack, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids upon reaction with amines, alcohols, and water, respectively. FT-IR spectroscopy is an essential analytical technique for unequivocally identifying these transformation products by detecting changes in the characteristic vibrational modes of the functional groups involved.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and its derivatives. The distinct shifts in the vibrational frequencies of the S=O and the appearance or disappearance of other characteristic peaks provide a clear basis for product identification.
| Functional Group | Vibrational Mode | This compound (Reactant) [cm⁻¹] | 4-(Aminosulfonyl)benzoic Acid (Sulfonamide) [cm⁻¹] | Methyl 4-(Sulfonyloxy)benzoate (Sulfonate Ester) [cm⁻¹] | 4-Sulfobenzoic Acid (Sulfonic Acid) [cm⁻¹] |
| Carboxylic Acid | O-H Stretch | 3100-2500 (broad) | 3100-2500 (broad) | - | 3100-2500 (broad) |
| C=O Stretch | ~1700 | ~1695 | ~1725 | ~1700 | |
| Sulfonyl Group | S=O Asymmetric Stretch | ~1380 | ~1330 | ~1370 | ~1170 |
| S=O Symmetric Stretch | ~1180 | ~1160 | ~1190 | ~1035 | |
| S-Cl Group | S-Cl Stretch | ~600 | - | - | - |
| Sulfonamide | N-H Stretch | - | 3350-3250 (two bands) | - | - |
| Sulfonate Ester | S-O-C Stretch | - | - | 1000-750 | - |
| Sulfonic Acid | S-O Stretch | - | - | - | 1250-1150 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products and the acquisition of FT-IR data are provided below.
Synthesis of 4-(Aminosulfonyl)benzoic Acid (Sulfonamide)
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1.0 g of this compound in 20 mL of tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonia (B1221849) Addition: Cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add 10 mL of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate will form.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.
-
Isolation and Purification: Acidify the mixture with 1 M HCl until the pH is approximately 2. Collect the white precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from hot water to obtain pure 4-(aminosulfonyl)benzoic acid. Dry the product in a vacuum oven.[1][2]
Synthesis of Methyl 4-(Sulfonyloxy)benzoate (Sulfonate Ester)
-
Reaction Setup: Dissolve 1.0 g of this compound in 15 mL of methanol (B129727) in a round-bottom flask with a magnetic stirrer.
-
Base Addition: Cool the solution in an ice bath and slowly add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica (B1680970) gel if necessary.
Synthesis of 4-Sulfobenzoic Acid (Hydrolysis)
-
Reaction: Add 1.0 g of this compound to 20 mL of water in a round-bottom flask.
-
Heating: Heat the mixture to reflux for 1-2 hours. The solid will gradually dissolve as it hydrolyzes.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold water. Recrystallize from hot water to obtain pure 4-sulfobenzoic acid. Dry the crystals under vacuum.[3]
FT-IR Spectroscopy Sample Preparation (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5][6]
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4][6]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Visualizing the Transformations
The following diagrams illustrate the reaction pathways and the overall experimental workflow for the synthesis and characterization of the this compound derivatives.
Conclusion
The reaction of this compound with different nucleophiles results in distinct products that can be readily differentiated using FT-IR spectroscopy. The key spectral changes to note are the disappearance of the S-Cl stretching vibration and the appearance of new bands corresponding to the N-H stretches in sulfonamides, the S-O-C stretch in sulfonate esters, or the characteristic shifts of the S=O stretches in the resulting sulfonic acid. This guide provides a foundational framework for researchers to confidently synthesize and characterize these important classes of compounds.
References
Safety Operating Guide
Proper Disposal of 4-(Chlorosulfonyl)benzoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of 4-(Chlorosulfonyl)benzoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle this reactive compound responsibly. Adherence to these protocols is essential to mitigate risks associated with its corrosivity (B1173158) and reactivity with water.
This compound is a compound that requires careful handling due to its hazardous properties. Like other sulfonyl chlorides, it reacts with water and other nucleophiles, a reaction that can be vigorous.[1][2] Proper disposal procedures are therefore not merely recommended; they are a mandatory component of safe laboratory practice. The disposal strategy depends on the quantity of the waste material.
Disposal Procedures: Bulk vs. Residual Quantities
The appropriate disposal method for this compound is contingent on the amount of waste. Bulk quantities should be treated differently from small, residual amounts, such as those left after cleaning glassware.
Bulk Quantities:
Bulk amounts of this compound must be disposed of as hazardous waste without attempting neutralization.[3] The material should be collected in a designated "Halogenated Organic Waste" container.[3] It is crucial to ensure the container is tightly sealed, clearly labeled with the full chemical name and associated hazards (e.g., Corrosive, Water-Reactive), and dated.[3] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[3]
Neutralization of Small Quantities and Residues:
For small, residual quantities, a carefully controlled neutralization process can be performed by trained personnel in a chemical fume hood.[4] This procedure renders the chemical less hazardous before final disposal.[3]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a saturated solution of sodium bicarbonate or another suitable base.[3][5][6] Place the beaker in an ice bath on a stir plate and begin vigorous stirring. A general guideline is to use a significant molar excess of the base.[3]
-
Slow Addition: Carefully and slowly add the residual this compound to the cold, stirred basic solution in a dropwise manner.[3][4] Caution: The reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate).[3] The rate of addition must be controlled to prevent excessive foaming, temperature increase, or overflow.
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[3]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[3] If the solution is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.[3]
Quantitative Data for Disposal
| Parameter | Guideline | Citation |
| Base for Neutralization | Saturated sodium bicarbonate solution | [3] |
| Molar Ratio (Base:Sulfonyl Chloride) | At least 5-10 molar equivalents of base | [3] |
| Reaction Time | Minimum 30-60 minutes after addition | [3] |
| Final pH | 7-9 | [3] |
Spill Management
In the event of a small spill, immediate and appropriate action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the fume hood is operational to manage vapors.[3]
-
Contain and Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][7] Do not use combustible materials like sawdust.[4]
-
Neutralize: Carefully cover the absorbed material with soda ash or slaked lime.[7]
-
Collect: Scoop the absorbed material into a designated hazardous waste container.[3][7]
-
Decontaminate: Thoroughly clean the spill area.[3]
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[3]
Disposal Workflow
References
Safeguarding Your Research: A Guide to Handling 4-(Chlorosulfonyl)benzoic acid
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 4-(Chlorosulfonyl)benzoic acid (CAS No: 10130-89-9). Designed for researchers, scientists, and drug development professionals, these guidelines are intended to ensure personal safety and mitigate laboratory hazards. Adherence to these procedures is paramount for safe laboratory operations.
This compound is a corrosive solid that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water, potentially releasing toxic gas.[2][3] Understanding and respecting these hazards is the foundation of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The minimum required PPE is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield is also required.[4][5] | Protects against dust particles and splashes, which can cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[6][7] | Prevents direct skin contact, which can lead to severe burns.[1][5] Contaminated clothing must be removed immediately and washed before reuse.[5] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a P3 (EN 143) respirator cartridge is necessary, especially when handling the solid form where dust can be generated.[4][8] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] | Prevents inhalation of dust, which can cause respiratory tract irritation.[5][9] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills. |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Read the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]
-
Ensure PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits correctly.
-
Prepare the Work Area: Work must be conducted in a well-ventilated chemical fume hood.[5] Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Gather Materials: Have all necessary equipment and reagents for the experiment readily at hand to minimize movement and potential for spills.
-
Spill Kit: Ensure a spill kit appropriate for corrosive solids is available. This should include an inert absorbent material (e.g., sand or vermiculite), and a container for waste. Do not use water on spills.[5]
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transferring:
-
Reaction Setup:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[5]
-
Decontaminate all equipment used.
-
Properly remove and dispose of gloves and any other disposable PPE.
-
Emergency Procedures: Be Prepared
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[5]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Waste Collection:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Collect liquid waste from reactions in a separate, clearly labeled, and compatible hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[10]
-
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[11] Do not dispose of down the drain.[10]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. chemwhat.com [chemwhat.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 4-(氯磺酰基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. solusgrp.com [solusgrp.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound 96 10130-89-9 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
